Epelsiban
描述
This compound has been investigated for the treatment of Premature Ejaculation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
属性
IUPAC Name |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCWRQFNKUYCG-QUZACWSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029864 | |
| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872599-83-2 | |
| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872599-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epelsiban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epelsiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPELSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epelsiban's Selectivity for Vasopressin Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of epelsiban for vasopressin receptors. This compound, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, has been investigated for various clinical applications. A critical aspect of its pharmacological profile is its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), which is crucial for minimizing off-target effects. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity and Selectivity
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the human oxytocin receptor (hOTR) compared to the human vasopressin receptors. The following table summarizes the available quantitative data from in vitro studies.
| Receptor | Ligand | Parameter | Value | Selectivity Ratio (vs. hOTR) |
| Human Oxytocin Receptor (hOTR) | This compound | Kᵢ | 0.13 nM[1][2] | - |
| Human Vasopressin V1a Receptor (hV1aR) | This compound | Kᵢ | >6,500 nM (>50,000-fold)[1] | >50,000 |
| Human Vasopressin V1b Receptor (hV1bR) | This compound | Kᵢ | >8,190 nM (>63,000-fold)[1] | >63,000 |
| Human Vasopressin V2 Receptor (hV2R) | This compound | Kᵢ | >4,030 nM (>31,000-fold)[1][2][3] | >31,000 |
| Human Oxytocin Receptor (hOTR) | This compound | pKᵢ | 9.9[3] | - |
| Human Vasopressin V1a Receptor (hV1aR) | This compound | pKᵢ | <5.2[3] | - |
| Human Vasopressin V1b Receptor (hV1bR) | This compound | pKᵢ | 5.4[3] | - |
| Human Vasopressin V2 Receptor (hV2R) | This compound | pKᵢ | <5.1[3] | - |
| Rat Uterine Oxytocin Receptor | This compound | IC₅₀ | 192 nM[1][3] | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Ratio: The ratio of the Kᵢ value for a vasopressin receptor to the Kᵢ value for the oxytocin receptor, indicating the fold-selectivity.
Experimental Protocols
The determination of this compound's selectivity profile involves a combination of in vitro binding and functional assays. The following are representative protocols for the key experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Cells stably expressing the human receptor of interest (hOTR, hV1aR, hV1bR, or hV2R) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant containing the cell membranes is collected and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-vasopressin or a selective radiolabeled antagonist for each receptor), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, providing information on the potency of a compound as an agonist or antagonist.
1. Inositol (B14025) Phosphate (IP) Accumulation Assay (for V1a and V1b Receptors):
-
V1a and V1b receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Cells expressing the V1a or V1b receptor are pre-labeled with [³H]-myo-inositol.
-
The cells are then incubated with the test compound (this compound) at various concentrations, followed by stimulation with a known agonist (e.g., arginine vasopressin).
-
The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
An antagonist will inhibit the agonist-induced accumulation of inositol phosphates in a dose-dependent manner.
2. Cyclic AMP (cAMP) Accumulation Assay (for V2 Receptors):
-
V2 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cells expressing the V2 receptor are incubated with the test compound (this compound) at various concentrations.
-
The cells are then stimulated with a V2 receptor agonist (e.g., desmopressin) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
An antagonist will block the agonist-induced increase in cAMP levels.
Mandatory Visualizations
Signaling Pathways
References
The Discovery and Synthesis of Epelsiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epelsiban (GSK-557,296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2] Developed by GlaxoSmithKline, it emerged from a lead optimization program centered on a 2,5-diketopiperazine scaffold.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacokinetic profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document illustrates the oxytocin receptor signaling pathway and the experimental workflows for the discovery and synthesis of this compound through detailed diagrams.
Discovery and Design
The journey to identify this compound began with the screening of GlaxoSmithKline's compound collection, which pinpointed 2,5-diketopiperazines (2,5-DKPs) as a novel and selective class of antagonists for the human oxytocin receptor (OTR).[1] The initial lead compound, a mixture of isomers, exhibited a binding affinity (Ki) of 300 nM.[1]
Structure-activity relationship (SAR) studies led to the development of a semi-rigid and chirally pure 2,5-DKP with a significant improvement in potency (Ki = 4nM).[1] Further optimization focused on the pharmacokinetic profile, aiming for improved oral bioavailability. This was achieved through a property-based design strategy, which prioritized 2,5-DKPs with smaller exocyclic aromatic rings and amides. This approach yielded a difluoro dimethylamide derivative with good oral bioavailability in rats (53%) and dogs (51%), while maintaining high antagonist potency (Ki = 0.63 nM) and over 1000-fold selectivity against the human vasopressin receptors (V1a, V1b, and V2).[1]
To enhance aqueous solubility and the cytochrome P450 (Cyp450) profile, polar heterocycles were introduced. This final optimization step, driven by improvements in intrinsic clearance in microsomes, resulted in the identification of this compound, a 2',6'-dimethyl-3'-pyridyl morpholine (B109124) amide.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the stereoselective formation of a cyclic dipeptide core.[1] The key steps include a four-component Ugi reaction to construct the linear dipeptide precursor, followed by cyclization, hydrolysis, and a final amidation step.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Linear Peptide via Ugi Reaction
A four-component Ugi reaction is employed to synthesize the linear peptide intermediate. This reaction combines (R)-indanylglycine (Cbz protected), D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile.[1]
-
Materials: Carboxybenzyl (Cbz) protected (R)-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, 2-benzyloxyphenylisonitrile, and a suitable solvent (e.g., methanol).
-
Procedure:
-
Combine equimolar amounts of the four components in the solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting linear peptide by column chromatography.
-
Step 2: Cyclization to the Phenolic Cyclic Dipeptide
The linear peptide undergoes hydrogenation to remove the Cbz and benzyl (B1604629) protecting groups, which facilitates spontaneous cyclization to the phenolic cyclic dipeptide.[1]
-
Materials: Linear peptide from Step 1, palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve the linear peptide in the solvent.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature for 12-24 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude cyclic dipeptide. This product is a mixture of diastereoisomers at the exocyclic amide position.[1]
-
Step 3: Hydrolysis to the Carboxylic Acid
The phenolic amide is hydrolyzed to the corresponding carboxylic acid. This step also results in epimerization at the exocyclic position, yielding the desired (7R)-stereochemistry as the major product.[1]
-
Materials: Phenolic cyclic dipeptide from Step 2, carbonyl diimidazole (CDI), and aqueous hydrochloric acid.
-
Procedure:
-
Treat the cyclic dipeptide with CDI in an appropriate solvent (e.g., tetrahydrofuran).
-
After activation, add aqueous hydrochloric acid to effect hydrolysis.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Extract the product with an organic solvent and purify by chromatography to isolate the (7R)-carboxylic acid.
-
Step 4: Amidation to Yield this compound
The final step involves the coupling of the carboxylic acid with morpholine to form the amide, this compound.[1]
-
Materials: (7R)-carboxylic acid from Step 3, carbonyl diimidazole (CDI), and morpholine.
-
Procedure:
-
Activate the carboxylic acid with CDI in a suitable solvent.
-
Add morpholine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Mechanism of Action
This compound is a highly potent and selective competitive antagonist of the human oxytocin receptor (OTR).[1] The OTR is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins.[3][4]
Oxytocin Receptor Signaling Pathway
Upon binding of the endogenous ligand oxytocin, the OTR undergoes a conformational change, leading to the activation of downstream signaling cascades:
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for many of oxytocin's physiological effects, including uterine contractions.[3][4][5]
-
Gαi/o Pathway: The OTR can also couple to Gαi/o proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
MAPK/ERK Pathway: The OTR can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[3][5]
This compound exerts its antagonist effect by binding to the OTR and preventing the binding of oxytocin, thereby inhibiting the initiation of these downstream signaling events.[6] Specifically, it has been shown to inhibit the production of IP3.[6]
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols: Biological Assays
3.2.1. Oxytocin Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor.
-
Materials: Membranes from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells), radiolabeled oxytocin (e.g., [3H]-Oxytocin), this compound, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), glass fiber filters, and a scintillation counter.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled oxytocin, and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
3.2.2. Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to antagonize oxytocin-induced IP accumulation.
-
Materials: Cells expressing the human oxytocin receptor, [3H]-myo-inositol, oxytocin, this compound, stimulation buffer, and anion-exchange chromatography columns.
-
Procedure:
-
Culture the cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with different concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of oxytocin (typically the EC80) for a defined time.
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid).
-
Extract the inositol phosphates and separate them using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Plot the inhibition of oxytocin-induced IP accumulation against the concentration of this compound to determine its IC50 value.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human OTR | 0.13 nM | [1] |
| pKi | Human OTR | 9.9 | [2] |
| Selectivity vs. hV1a | Human | >50,000-fold | [1] |
| Selectivity vs. hV1b | Human | >63,000-fold | [1] |
| Selectivity vs. hV2 | Human | >31,000-fold | [1] |
| In Vivo IC50 (uterine contractions) | Rat | 192 nM | [1][2] |
| CYP450 Inhibition (IC50) | Human (5 isozymes) | > 100 µM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 55% | [1][2] |
| Aqueous Solubility (as besylate salt) | - | 33 mg/ml | [1] |
| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey, Human | Low | [1][2] |
Experimental and Developmental Workflow
The development of this compound followed a structured workflow from initial discovery to clinical evaluation.
Caption: The drug discovery and development workflow for this compound.
Clinical Development
This compound has been investigated in clinical trials for several indications, including premature ejaculation in men and to enhance embryo implantation in women undergoing in vitro fertilization (IVF).[1][7] It was also studied for the treatment of adenomyosis.[1] While a phase 2 trial for premature ejaculation did not show a statistically significant improvement in intravaginal ejaculatory latency time compared to placebo, the drug was well-tolerated.[8][9] Development for adenomyosis was discontinued (B1498344) for strategic reasons unrelated to safety.[1]
Conclusion
This compound is a testament to the power of structure-based drug design and a focused lead optimization strategy. From a moderately potent screening hit, a highly potent, selective, and orally bioavailable oxytocin receptor antagonist was developed. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic profile provides a solid foundation for its further investigation and potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers in the field of oxytocin receptor modulation and drug development.
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein signaling of oxytocin receptor as a potential target for cabazitaxel-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Epelsiban: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epelsiban is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Developed initially by GlaxoSmithKline, it has been investigated for various therapeutic applications, including the treatment of premature ejaculation and adenomyosis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed methodologies for its synthesis and key experimental evaluations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of oxytocin receptor modulators.
Chemical Structure and Identifiers
This compound is a cyclic dipeptide derivative with a complex stereochemistry that is crucial for its high-affinity binding to the oxytocin receptor.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione[1] |
| CAS Number | 872599-83-2[1] |
| Molecular Formula | C₃₀H₃₈N₄O₄[1] |
| SMILES | CC--INVALID-LINK--[C@@H]1C(=O)N--INVALID-LINK--C)C)C(=O)N3CCOCC3">C@@HC4CC5=CC=CC=C5C4[1] |
| InChI | InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1[2] |
Physicochemical and Pharmacological Properties
This compound was designed for oral bioavailability and high selectivity, distinguishing it from earlier peptide-based oxytocin antagonists.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molar Mass | 518.658 g·mol⁻¹[1] |
| Appearance | Solid at room temperature. |
| Aqueous Solubility (as besylate salt) | 33 mg/mL[1] |
| Oral Bioavailability (in rat) | 55%[1] |
| Cytochrome P450 (CYP) Inhibition | No significant inhibition (IC₅₀ > 100µM) of CYP1A2, 2C9, 2C19, 2D6, and 3A4.[1] |
Table 3: Pharmacological Properties of this compound
| Parameter | Value | Species/System |
| Mechanism of Action | Selective Oxytocin Receptor Antagonist[1] | |
| Binding Affinity (Ki) | 0.13 nM[1] | Human Oxytocin Receptor |
| pKi | 9.9[3] | Human Oxytocin Receptor |
| Selectivity over Vasopressin Receptors | >50,000-fold over V1a, >63,000-fold over V1b, >31,000-fold over V2[1] | Human |
| IC₅₀ | 192 nM[3] | Rat Oxytocin Receptor |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively inhibiting the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to the Gq/11 alpha subunit. Upon activation by oxytocin, this initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses, such as smooth muscle contraction. This compound blocks the initiation of this cascade.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and for key in vitro and in vivo assays used to characterize its pharmacological profile.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, commencing with a Ugi four-component reaction (U-4CR) to form a linear peptide precursor, followed by deprotection and subsequent cyclization to yield the final diketopiperazine structure.
Protocol:
-
Ugi Four-Component Reaction:
-
Reactants: Equimolar amounts of N-Cbz-R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile are combined.
-
Solvent: A polar protic solvent such as methanol (B129727) is typically used.
-
Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The solvent is removed under reduced pressure, and the resulting crude linear peptide is purified using column chromatography.
-
-
Deprotection and Cyclization:
-
Hydrogenolysis: The purified linear peptide is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation (e.g., using palladium on carbon) to remove the Cbz and benzyl (B1604629) protecting groups.
-
Cyclization: Following deprotection, the intramolecular cyclization to form the diketopiperazine ring can be induced by heating the reaction mixture.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a highly pure compound.
-
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
96-well microplates and a cell harvester.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, the serially diluted this compound (or vehicle for total binding, or unlabeled oxytocin for non-specific binding), and a fixed concentration of [³H]-Oxytocin (typically at its Kd concentration).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.
Procedure:
-
Dosing: Administer this compound orally (p.o.) via gavage at a predetermined dose. A vehicle control group should also be included.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannulation) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (by comparing with data from intravenous administration).
Cytochrome P450 Inhibition Assay
This in vitro assay assesses the potential of this compound to inhibit the major human cytochrome P450 enzymes.
Materials:
-
Human liver microsomes.
-
A panel of specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).
-
NADPH regenerating system.
-
This compound, serially diluted.
-
Known specific inhibitors for each CYP isoform as positive controls.
-
LC-MS/MS system for metabolite quantification.
Protocol:
-
Incubation: In a 96-well plate, pre-incubate human liver microsomes with the serially diluted this compound or a known inhibitor at 37°C.
-
Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Termination: After a defined incubation time, terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with favorable oral pharmacokinetic properties. The information and protocols provided in this guide offer a comprehensive technical resource for scientists and researchers working on the development of oxytocin receptor modulators. The detailed methodologies for its synthesis and characterization can serve as a foundation for further investigation and development in this therapeutic area.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Epelsiban: A Novel Oxytocin Receptor Antagonist for the Regulation of Uterine Contraction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide oxytocin (B344502) receptor (OTR) antagonist. As a member of the pyridyl-2,5-diketopiperazine class of compounds, it represents a significant advancement in the development of tocolytic agents aimed at regulating uterine contractions. This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating uterine physiology and novel tocolytic therapies.
Introduction
Oxytocin, a nonapeptide hormone, plays a pivotal role in initiating and maintaining uterine contractions during parturition.[1] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on myometrial cells.[1] The activation of the OTR triggers a cascade of intracellular signaling events that lead to an increase in intracellular calcium concentrations and ultimately, myometrial contraction.[1] Dysregulation of this system can lead to preterm labor, a major cause of perinatal morbidity and mortality.
The therapeutic strategy of antagonizing the OTR to inhibit uterine contractions has led to the development of several compounds, including the peptide-based antagonist atosiban.[1] this compound emerges as a promising second-generation, orally active, non-peptide antagonist with high affinity and selectivity for the human OTR.[2] Its potential applications include the management of preterm labor and the reduction of uterine contractions to improve implantation success rates in assisted reproduction technologies.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade responsible for uterine muscle contraction.
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor on myometrial cells primarily activates the Gq alpha subunit of the heterotrimeric G-protein.[1] This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]
-
DAG-Mediated Protein Kinase C Activation: DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms.
-
Calcium Influx: Activation of the OTR also facilitates the influx of extracellular calcium through voltage-gated calcium channels.[1]
The elevated intracellular calcium concentration leads to the formation of the calcium-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
In addition to the primary Gq/PLC pathway, OTR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho-kinase pathways, which contribute to the sustained contractile activity of the myometrium.[1]
This compound's Modulatory Role
This compound, by competitively inhibiting the binding of oxytocin to the OTR, effectively blocks the initiation of this entire signaling cascade. This prevents the rise in intracellular calcium and the subsequent activation of the contractile machinery, leading to the relaxation of the uterine muscle.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for comparison with other oxytocin receptor antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | pKi | IC50 (nM) | Selectivity vs. hV1aR | Selectivity vs. hV2R | Selectivity vs. hV1bR | Reference |
| This compound | Human OTR | 9.9 | - | >31,000-fold | >31,000-fold | >31,000-fold | [2] |
| This compound | Rat OTR | - | 192 | - | - | - | [2] |
| Atosiban | Human OTR | - | - | - | - | - | [2] |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Pharmacokinetic and In Vivo Potency Data (Rat Model)
| Compound | Oral Bioavailability (%) | In Vivo Potency (vs. Atosiban) | Reference |
| This compound | 55 | Comparable | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other oxytocin antagonists.
In Vitro Inhibition of Oxytocin-Induced Uterine Contractions
This protocol is adapted from studies on oxytocin antagonists and is applicable for evaluating this compound.
Objective: To determine the dose-dependent inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue.
Methodology:
-
Tissue Preparation: Uterine horns are obtained from female rats in estrus. The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal myometrial strips (approximately 10 mm long and 2 mm wide) are dissected.
-
Organ Bath Setup: Each uterine strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: The strips are equilibrated for 60-90 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.
-
Induction of Contractions: Stable, rhythmic contractions are induced by the addition of a submaximal concentration of oxytocin (e.g., 1 nM).
-
Antagonist Application: Once stable contractions are achieved, increasing cumulative concentrations of this compound are added to the organ bath at regular intervals.
-
Data Analysis: The amplitude and frequency of contractions are recorded. The inhibitory effect of this compound is calculated as the percentage reduction in the integral of contractile activity compared to the pre-treatment baseline. An IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is determined from the concentration-response curve.
References
- 1. Inhibition of spontaneous uterine contractions during the last trimester in pregnant baboons by an oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uterine contractions of premature labour with an oxytocin analogue. Results from a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Selective Oxytocin Receptor Antagonism in Benign Prostatic Hyperplasia: A Technical Overview of Epelsiban
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that significantly impact quality of life. Current pharmacological treatments, primarily α1-adrenoceptor antagonists and 5α-reductase inhibitors, offer therapeutic benefits but are often accompanied by undesirable side effects. Emerging research has identified the oxytocin (B344502) receptor (OXTR) as a promising novel therapeutic target for BPH. Oxytocin, a neurohypophysial hormone, has been shown to modulate prostate smooth muscle tone, a key contributor to the dynamic component of bladder outlet obstruction in BPH. This technical guide explores the therapeutic rationale for OXTR antagonism in BPH, with a specific focus on Epelsiban, a selective OXTR antagonist. While clinical data for this compound in BPH is not yet available, this document will synthesize preclinical findings for analogous OXTR antagonists, detail relevant experimental protocols, and present the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Introduction: The Unmet Need in BPH Therapy
BPH is a histological diagnosis describing the non-malignant proliferation of epithelial and stromal cells within the prostate's transition zone.[1] This enlargement can lead to bladder outlet obstruction and the manifestation of LUTS.[1] The pathophysiology of BPH is multifactorial, involving hormonal changes, chronic inflammation, and increased smooth muscle tone.[1]
Current medical management of BPH primarily targets two pathways:
-
5α-reductase inhibitors (e.g., finasteride, dutasteride): These agents inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), thereby reducing the static component of BPH by decreasing prostate volume.[2]
-
α1-adrenoceptor antagonists (e.g., tamsulosin, alfuzosin): These drugs relax the smooth muscle of the prostate and bladder neck, addressing the dynamic component of BPH.[2]
While effective, these therapies are associated with side effects such as sexual dysfunction, dizziness, and postural hypotension.[2] This highlights the need for novel therapeutic strategies with improved side-effect profiles. The oxytocin system presents a compelling alternative avenue for intervention.
The Oxytocin System: A Novel Target in Prostate Physiology
The oxytocin receptor (OXTR) is a G-protein coupled receptor traditionally known for its role in uterine contractions and lactation.[3] However, evidence now firmly establishes the presence and functional role of oxytocin and its receptor in the male reproductive tract, including the prostate.[4][5]
Key Findings:
-
OXTR Expression: OXTRs are expressed in both the stromal and epithelial cells of the human prostate.[4][5]
-
Role in Contraction: Oxytocin has been demonstrated to induce contractions in prostatic smooth muscle tissue.[5][6] This effect is mediated through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
-
Age-Related Changes: Some studies suggest that OXTR expression in the prostate may increase with age, potentially contributing to the increased smooth muscle tone observed in BPH.[7]
These findings provide a strong rationale for investigating OXTR antagonists as a means to reduce prostate smooth muscle tone and thereby alleviate LUTS associated with BPH.
This compound: A Selective Oxytocin Receptor Antagonist
This compound (GSK557296) is a selective, non-peptide antagonist of the oxytocin receptor. While its clinical development has primarily focused on premature ejaculation, its pharmacological profile makes it a relevant candidate for investigation in BPH.
| Compound | Mechanism of Action | Primary Indication Investigated |
| This compound | Selective Oxytocin Receptor Antagonist | Premature Ejaculation[8] |
Preclinical Evidence for OXTR Antagonists in BPH
Direct preclinical studies of this compound in BPH models are not publicly available. However, research on other OXTR antagonists, such as atosiban (B549348) and cligosiban (B1679696), provides compelling proof-of-concept for this drug class in reducing prostate contractility.
In Vitro Studies on Prostate Tissue
-
Atosiban: In studies using human prostate tissue, atosiban has been shown to significantly reduce the frequency and amplitude of spontaneous smooth muscle contractions.[5]
-
Cligosiban: Cligosiban has also demonstrated the ability to inhibit oxytocin-induced contractions in human prostate tissue.[3][9] Furthermore, it has been observed to have an intrinsic relaxing effect on prostatic tissue.[3]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical studies on OXTR antagonists in prostate tissue.
| Compound | Model System | Key Finding | Significance | Citation |
| Atosiban | Human Prostate Tissue | Significantly reduced spontaneous contractions (p < 0.05). | Demonstrates the potential of OXTR antagonism to reduce basal prostate smooth muscle tone. | [5] |
| Atosiban | Young Rat Prostate | Significantly decreased the frequency of spontaneous contractions (p < 0.0001). | Suggests efficacy in a preclinical in-vivo relevant model. | [4] |
| Cligosiban | Older Rat Prostate | Significantly decreased the frequency of spontaneous contractions (p < 0.05). | Shows effect in an age-relevant animal model of BPH. | [4] |
| Cligosiban | Human Prostate Tissue | Reliably prevented and counteracted oxytocin-induced contractions. | Highlights its potential to block the effects of endogenous oxytocin on the prostate. | [3] |
Signaling Pathways and Experimental Protocols
Oxytocin Receptor Signaling in Prostate Smooth Muscle
The binding of oxytocin to its Gq/11-coupled receptor on prostate smooth muscle cells initiates a signaling cascade that culminates in muscle contraction.
Experimental Workflow for Assessing Prostate Contractility
The following diagram outlines a typical experimental workflow for evaluating the effect of compounds on prostate tissue contractility in an organ bath setup.
Detailed Experimental Protocol: Organ Bath Studies
The following provides a generalized protocol for assessing the effects of OXTR antagonists on prostate smooth muscle contractility, based on published methodologies.[3][4]
1. Tissue Acquisition and Preparation:
- Human prostate tissue is obtained from patients undergoing transurethral resection of the prostate (TURP) or radical prostatectomy, with appropriate ethical approval and patient consent.
- Animal models, such as rats, can also be utilized.
- The tissue is immediately placed in cold, oxygenated Krebs-Ringer bicarbonate solution.
- Prostate strips of standardized dimensions (e.g., 5 x 2 x 2 mm) are carefully dissected from the transition zone.
2. Organ Bath Setup:
- Prostate strips are mounted in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
- One end of the strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.
- An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.
3. Experimental Procedure:
- Baseline spontaneous contractile activity is recorded for a defined period.
- The test compound (e.g., this compound, atosiban, or cligosiban) is added to the organ bath in a cumulative or single-dose manner.
- Contractile activity is recorded for a specified duration following compound addition.
- In some experiments, an agonist like oxytocin is added after the antagonist to assess the inhibitory effect.
4. Data Analysis:
- The frequency, amplitude, and basal tone of contractions are quantified before and after the addition of the test compound.
- Data are typically expressed as a percentage of the baseline or as absolute values.
- Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of any observed changes.
Future Directions and Clinical Perspective
The preclinical data for OXTR antagonists in reducing prostate smooth muscle contractility are promising. The logical next step is to investigate the efficacy and safety of selective OXTR antagonists, such as this compound, in well-designed clinical trials for the treatment of LUTS associated with BPH.
Key Considerations for Future Research:
-
Clinical Trials: Randomized, double-blind, placebo-controlled trials are needed to evaluate the efficacy of this compound in improving IPSS, urinary flow rates, and quality of life in men with BPH.
-
Safety Profile: The long-term safety and potential side effects of OXTR antagonism in an aging male population need to be thoroughly assessed.
-
Combination Therapy: The potential for combining OXTR antagonists with existing BPH therapies, such as 5α-reductase inhibitors, could be explored.
Conclusion
The oxytocin system represents a novel and promising therapeutic target for the management of BPH. Preclinical evidence strongly suggests that OXTR antagonists can effectively reduce prostate smooth muscle tone. While clinical data for this compound in BPH are currently lacking, its selectivity for the OXTR makes it an intriguing candidate for future investigation. Further research, including well-controlled clinical trials, is warranted to determine the therapeutic potential of this compound and other OXTR antagonists in alleviating the burdensome symptoms of BPH. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring this innovative therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ccjm.org [ccjm.org]
- 3. The oxytocin antagonist cligosiban reduces human prostate contractility: Implications for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Epelsiban: A Potential Therapeutic Avenue for Adenomyosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenomyosis, a debilitating gynecological condition characterized by the presence of endometrial tissue within the myometrium, presents a significant therapeutic challenge. Current treatment options are often limited and may carry undesirable side effects. The oxytocin (B344502) receptor (OTR) has emerged as a promising therapeutic target in adenomyosis due to its overexpression in the adenomyotic uterus, which is implicated in the pathophysiology of the disease, including increased uterine contractility, dysmenorrhea, and dysperistalsis.[1] Epelsiban, a potent and selective, orally bioavailable, non-peptide oxytocin receptor antagonist, has been investigated as a potential treatment for adenomyosis. This technical guide provides a comprehensive overview of the preclinical data and theoretical framework for the development of this compound for adenomyosis, targeting an audience of researchers, scientists, and drug development professionals.
This compound: Quantitative Pharmacological Profile
This compound demonstrates high affinity and selectivity for the human oxytocin receptor. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Reference |
| Binding Affinity (pKi) | 9.9 | Human | MedChemExpress |
| Binding Affinity (Ki) | ~0.126 nM | Human | Calculated from pKi |
| IC50 | 192 nM | Rat | MedChemExpress |
| Selectivity | >31,000-fold over human vasopressin receptors (hV1aR, hV2R, hV1bR) | Human | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, contribute to myometrial cell contraction and the sensation of pain. By blocking the initial step in this cascade, this compound is hypothesized to reduce uterine contractility and alleviate pain associated with adenomyosis.
References
The Role of Epelsiban in Embryo Implantation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epelsiban (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide oxytocin (B344502) receptor (OTR) antagonist.[1] Its development was aimed at several therapeutic areas, including the enhancement of embryo implantation rates in women undergoing in vitro fertilization (IVF).[1] The scientific rationale is based on the hypothesis that suppressing uterine contractions, which are mediated by oxytocin, at the time of embryo transfer (ET) can create a more favorable environment for implantation. While this compound demonstrated a promising pharmacological profile, its clinical development for IVF applications appears limited. This guide provides a comprehensive overview of this compound's mechanism of action, its pharmacological characteristics, and the broader context of oxytocin receptor antagonism in assisted reproduction, drawing upon data from more extensively studied compounds in the same class where necessary.
Introduction: The Rationale for Oxytocin Antagonism in IVF
Successful embryo implantation is a critical and often rate-limiting step in IVF.[2] During controlled ovarian stimulation for IVF, supraphysiological levels of estradiol (B170435) are common.[2][3] These high estradiol levels can increase the expression of oxytocin receptors in the uterine myometrium and endometrium, leading to heightened uterine contractility.[2][3] Excessive uterine contractions at the time of embryo transfer are negatively correlated with implantation and pregnancy rates, as they may displace the embryo from the optimal implantation site.[2][3]
Oxytocin antagonists, by blocking the oxytocin receptor, are proposed to reduce the frequency and intensity of these contractions, thereby improving the chances of successful implantation.[2][3] Several OTR antagonists, including Atosiban, Nolasiban, Barusiban, and this compound, have been investigated for this purpose.[2][4]
Pharmacology and Mechanism of Action of this compound
This compound is a highly potent and selective antagonist of the human oxytocin receptor. Its primary mechanism of action is to competitively block the binding of endogenous oxytocin to its G-protein coupled receptor (GPCR) on uterine cells.
Key Pharmacological Properties: In-vitro binding assays have demonstrated this compound's high affinity and selectivity.[1]
-
Binding Affinity (Ki): 0.13 nM for the human oxytocin receptor (hOTR).[1]
-
Selectivity: It shows exceptionally high selectivity over the structurally related human vasopressin receptors, which is crucial for minimizing potential off-target effects.[1]
-
31,000-fold selectivity over the V1a and V2 receptors.
-
63,000-fold selectivity over the V1b receptor.
-
Signaling Pathway
The binding of oxytocin to its receptor (OTR) primarily activates the Gq/11 G-protein pathway. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound competitively inhibits the initial step of this cascade.
Preclinical Data and Pharmacokinetics
This compound was designed for oral bioavailability. Preclinical studies highlighted a favorable pharmacokinetic (PK) profile.
| Parameter | Species | Value / Observation | Reference |
| Binding Affinity (Ki) | Human (in vitro) | 0.13 nM | [1] |
| Oral Bioavailability | Rat | 55% | [1] |
| Intrinsic Clearance | Human, Rat, Dog, Monkey | Low | [1] |
| Aqueous Solubility | N/A (as besylate salt) | 33 mg/ml | [1] |
| CYP450 Inhibition | Human (in vitro) | No significant inhibition (IC50 > 100μM) | [1] |
Clinical Research in Embryo Implantation
While this compound was developed as a potential agent to enhance embryo implantation, publicly available data from clinical trials for this specific indication are lacking. The drug was advanced to Phase 2 trials for the treatment of premature ejaculation in men, where it was found to be well-tolerated at doses of 50 mg and 150 mg but did not demonstrate clinical efficacy compared to placebo.[5]
To understand the clinical application and experimental design for this class of drugs in IVF, it is informative to review the extensive research conducted on Atosiban , an intravenous oxytocin antagonist. The principles and protocols are directly translatable to the proposed use of this compound.
Clinical Trial Data for Oxytocin Antagonists (Atosiban) in IVF
The following table summarizes results from key studies on Atosiban, which serves as a proxy for understanding the potential effects of OTR antagonism on IVF outcomes.
| Study / Meta-analysis | N (Patients) | Intervention | Control | Implantation Rate (IR) | Clinical Pregnancy Rate (CPR) |
| Moraloglu et al. (2010) | 180 | Atosiban (37.5 mg total dose) | Placebo | 20.4% vs 12.6% (p=0.01) | 46.7% vs 28.9% (p=0.01) |
| Chou et al. (2011) (RIF patients) | 150 | Atosiban (6.75 mg bolus) | No Atosiban | 30.2% vs 11.8% (p=0.0006) | 37.5% vs 12.5% (p=0.0057) |
| Meta-analysis (He et al., 2017) | 1,835 | Atosiban | Placebo/None | RR 1.25 (Significant) | RR 1.20 (Significant) |
| Cochrane Review (2021) | 800 (Atosiban trial) | Atosiban | Placebo/None | Not Reported | RR 1.05 (Not Significant) |
Note: RIF = Repeated Implantation Failure; RR = Risk Ratio. Results across studies are varied, with some showing significant benefits while larger reviews suggest a less certain effect.
Experimental Protocols and Workflows
The clinical protocols for administering oxytocin antagonists in IVF are time-critical, centered around the embryo transfer procedure. The most common protocols from Atosiban studies provide a blueprint for how this compound would likely be investigated.
Typical GnRH Antagonist IVF Protocol
This protocol is a standard approach in which an oxytocin antagonist can be integrated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does using medication to block the hormone oxytocin help women who are undergoing embryo transfer for fertility treatment increase their chance of having a baby? | Cochrane [cochrane.org]
- 5. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Epelsiban: A Technical Guide to a Non-Peptide Oxytocin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban (GSK-557,296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Developed initially by GlaxoSmithKline, it represents a significant advancement from peptide-based antagonists due to its improved pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its evaluation.
Chemical Properties
This compound is a cyclic dipeptide with the IUPAC name (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The oxytocin receptor is known to couple to different G-proteins, primarily Gαq and Gαi, leading to distinct downstream signaling cascades.
-
Gαq Pathway: Activation of the Gαq pathway by oxytocin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in smooth muscle contraction.
-
Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
This compound competitively binds to the oxytocin receptor, preventing the binding of oxytocin and thereby inhibiting both the Gαq-mediated increase in intracellular calcium and the Gαi-mediated decrease in cAMP.[4]
Oxytocin Receptor Signaling Pathway and Inhibition by this compound
Caption: Oxytocin receptor signaling and this compound's inhibitory action.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Species | Ki (nM) | Selectivity Fold vs. hOTR | Reference |
| Oxytocin Receptor (OTR) | Human | 0.13 | - | [1] |
| Vasopressin V1a Receptor | Human | >6,500 | >50,000 | [1] |
| Vasopressin V1b Receptor | Human | >8,200 | >63,000 | [1] |
| Vasopressin V2 Receptor | Human | >4,000 | >31,000 | [1] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Species | IC50 (nM) | Reference |
| Oxytocin-induced Contraction | Rat | 192 | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 55% | [1][2] |
| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey, Human | Low | [1][2] |
| CYP450 Inhibition (IC50) | Human (5 isozymes) | >100 µM | [1] |
| Aqueous Solubility (besylate salt) | - | 33 mg/ml | [1] |
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound.
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Receptor Source: Membrane preparations from cells stably expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]-Oxytocin.
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of unlabeled oxytocin.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
2. Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, add in triplicate:
- Total Binding: Assay buffer, [³H]-Oxytocin (at a final concentration near its Kd), and the membrane preparation.
- Non-specific Binding (NSB): Unlabeled oxytocin, [³H]-Oxytocin, and the membrane preparation.
- Competition: Each dilution of this compound, [³H]-Oxytocin, and the membrane preparation.
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the assay by rapid vacuum filtration through a filter plate to separate bound and free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: IP3 and cAMP Measurement
These assays quantify the functional antagonist activity of this compound by measuring its effect on the downstream signaling molecules of the oxytocin receptor.
1. Inositol Trisphosphate (IP3) Accumulation Assay:
- Principle: Measures the inhibition of oxytocin-stimulated IP3 production.
- Procedure:
- Culture cells expressing the oxytocin receptor.
- Pre-incubate the cells with this compound at various concentrations.
- Stimulate the cells with a fixed concentration of oxytocin.
- Lyse the cells and measure the intracellular IP3 concentration using a commercially available assay kit (e.g., HTRF-based).
- Data Analysis: Determine the IC50 of this compound for the inhibition of oxytocin-induced IP3 production.
2. Cyclic AMP (cAMP) Accumulation Assay:
- Principle: Measures the reversal of oxytocin-induced inhibition of adenylyl cyclase.
- Procedure:
- Culture cells expressing the oxytocin receptor.
- Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
- Incubate the cells with this compound at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin) and oxytocin.
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., luminescence-based).
- Data Analysis: Determine the IC50 of this compound for the reversal of oxytocin's inhibitory effect on cAMP accumulation.
In Vivo Model: Premature Ejaculation in Anesthetized Rats
This model assesses the in vivo efficacy of this compound in inhibiting ejaculation.
1. Animal Preparation:
- Male rats are anesthetized (e.g., with urethane).
- For central administration, a cannula is implanted into a cerebral ventricle (i.c.v.) or a catheter is placed for intrathecal (i.t.) injection.
- Electrodes are inserted into the bulbospongiosus muscle to record electromyographic (EMG) activity, a marker of the expulsion phase of ejaculation.
- A pressure transducer can be placed in the seminal vesicle to measure pressure changes, indicative of the emission phase.
2. Experimental Procedure:
- Administer this compound or vehicle via the desired route (e.g., oral, intravenous, i.c.v., or i.t.).
- After a predetermined time, induce ejaculation using a pro-ejaculatory agent, such as the dopamine (B1211576) D3 receptor agonist 7-OH-DPAT, administered intravenously.
- Record seminal vesicle pressure and bulbospongiosus muscle EMG activity.
3. Data Analysis:
- Assess the occurrence of ejaculation.
- Quantify the changes in seminal vesicle pressure and the frequency and amplitude of bulbospongiosus muscle contractions in the presence and absence of this compound.
Development of this compound: A Logical Progression
References
An In-depth Technical Guide to the Early-Stage Research Findings of GSK-557,296-B (Epelsiban)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-557,296-B, also known as epelsiban, is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Early-stage research has primarily focused on its therapeutic potential in two distinct indications: the treatment of premature ejaculation (PE) and the enhancement of embryo or blastocyst implantation in women undergoing in vitro fertilization (IVF).[2] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research findings for GSK-557,296-B, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.
Mechanism of Action: Oxytocin Receptor Antagonism
GSK-557,296-B exerts its pharmacological effects by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein-phospholipase C (PLC) pathway.[3][4] This signaling cascade is central to smooth muscle contraction in various tissues, including the male reproductive tract and the uterus.
Signaling Pathway of the Oxytocin Receptor
The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of the Gαq/11 subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream events culminating in cellular responses such as smooth muscle contraction.[3][4] By blocking this initial step of oxytocin binding, GSK-557,296-B effectively inhibits this entire signaling cascade.
Preclinical Research Findings: Premature Ejaculation
A key preclinical study investigated the action of GSK-557,296-B in a model of pharmacologically induced ejaculation in anesthetized rats. This study provided foundational evidence for the drug's mechanism and site of action in delaying ejaculation.
Quantitative Data
| Administration Route | Dose | Effect on Ejaculation | Effect on Seminal Vesicle Pressure (SVP) | Effect on Bulbospongiosus Muscle (BS) EMG |
| Intravenous (i.v.) | High Dose | Reduced occurrence | Reduced increases | No effect |
| Intracerebroventricular (i.c.v.) | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |
| Intrathecal (i.t.) - Thoracic | Dose-dependent | Inhibited | Inhibited increases | Impaired only at highest dose |
| Intrathecal (i.t.) - Lumbar | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |
Experimental Protocol: Pharmacologically-Induced Ejaculation in Anesthetized Rats
-
Animal Model: Urethane-anesthetized male Wistar rats were used.
-
Induction of Ejaculation: The dopamine (B1211576) D3 receptor agonist 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) was administered intravenously to induce ejaculation.
-
Drug Administration: GSK-557,296-B was administered via different routes to assess its site of action:
-
Intravenous (i.v.)
-
Intracerebroventricular (i.c.v.) via a cannula implanted in a cerebral ventricle.
-
Intrathecal (i.t.) via a subdural catheter at the thoracic or lumbar level.
-
-
Outcome Measures:
-
The primary outcome was the occurrence of ejaculation.
-
Physiological markers of the emission and expulsion phases of ejaculation were recorded:
-
Seminal vesicle pressure (SVP)
-
Bulbospongiosus muscle (BS) electromyography (EMG)
-
-
Clinical Research Findings: Premature Ejaculation
A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of GSK-557,296-B in men with premature ejaculation.[6][7][8]
Quantitative Data
| Treatment Group | Baseline Mean IELT (minutes) | On-Treatment Geometric Mean of Median IELT (minutes) |
| Placebo | 0.52 | 0.62 |
| GSK-557,296-B (50 mg) | 0.63 | 0.72 |
| GSK-557,296-B (150 mg) | 0.59 | 0.69 |
| IELT: Intravaginal Ejaculatory Latency Time |
The study concluded that while GSK-557,296-B was well-tolerated, it did not result in a clinically or statistically significant change in IELT compared to placebo.[6][8]
Experimental Protocol: Phase II Clinical Trial in Men with Premature Ejaculation
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Men aged 18-55 years with a diagnosis of premature ejaculation as per the International Society for Sexual Medicine (ISSM) consensus definition. Participants were required to have a mean IELT of less than 65 seconds during a 4-week un-medicated run-in period.
-
Intervention: Participants were randomized to receive either placebo, 50 mg of GSK-557,296-B, or 150 mg of GSK-557,296-B, taken as needed approximately 1 hour before sexual activity over an 8-week treatment period.
-
Primary Outcome Measure: The primary efficacy endpoint was the change in Intravaginal Ejaculatory Latency Time (IELT), measured by a stopwatch and recorded in an electronic diary.
-
Secondary Outcome Measures:
-
Safety and tolerability assessments.
-
Change from baseline in the Index of Premature Ejaculation (IPE) score.
-
Pharmacokinetics of GSK-557,296-B.
-
Potential Application in Embryo Implantation
The rationale for investigating GSK-557,296-B for enhancing embryo or blastocyst implantation stems from the role of oxytocin in uterine contractility. It is hypothesized that excessive uterine contractions at the time of embryo transfer can be detrimental to implantation. By antagonizing the oxytocin receptor, GSK-557,296-B could potentially reduce these contractions, creating a more favorable environment for the embryo to implant.[9]
While specific clinical trial data for GSK-557,296-B in this indication are not publicly available, studies with other oxytocin antagonists, such as atosiban (B549348) and nolasiban (B607365), have shown promise.
Quantitative Data from Studies with Other Oxytocin Antagonists
| Drug | Study Population | Outcome | Result |
| Atosiban | Women undergoing IVF-ET | Clinical Pregnancy Rate | 46.7% (Atosiban) vs. 28.9% (Placebo)[10][11][12] |
| Atosiban | Women undergoing IVF-ET | Implantation Rate | 20.4% (Atosiban) vs. 12.6% (Placebo)[10][11][12] |
| Nolasiban | Women undergoing IVF | Ongoing Pregnancy Rate | 5% absolute increase with Nolasiban vs. Placebo[13] |
These findings with other oxytocin antagonists suggest that this mechanism of action holds potential for improving IVF outcomes. Further research is needed to determine the efficacy of GSK-557,296-B in this context.
Experimental Protocol (Hypothetical, based on similar trials)
A clinical trial evaluating GSK-557,296-B for enhancing embryo implantation would likely follow a protocol similar to those for other oxytocin antagonists:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Women undergoing IVF with embryo transfer.
-
Intervention: Administration of GSK-557,296-B or placebo at a specified time before embryo transfer.
-
Primary Outcome Measures:
-
Implantation rate (number of gestational sacs per embryo transferred).
-
Clinical pregnancy rate (presence of a fetal heartbeat on ultrasound).
-
-
Secondary Outcome Measures:
-
Live birth rate.
-
Miscarriage rate.
-
Safety and tolerability of the drug.
-
Conclusion
Early-stage research on GSK-557,296-B (this compound) has established its role as a selective oxytocin receptor antagonist. Preclinical studies demonstrated its ability to inhibit ejaculation in animal models by acting on both central and peripheral oxytocin receptors. However, a Phase II clinical trial in men with premature ejaculation did not show a significant improvement in intravaginal ejaculatory latency time compared to placebo. The potential application of GSK-557,296-B in enhancing embryo implantation during IVF is based on a sound scientific rationale, and while direct clinical data is lacking, studies with other drugs in the same class suggest this is a promising area for future investigation. Further research is required to fully elucidate the therapeutic potential of GSK-557,296-B in these and potentially other indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxytocin receptor is differentially expressed in mouse endometrium and embryo during blastocyst implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxytocin antagonists for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment with oxytocin antagonists before embryo transfer may increase implantation rates after IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Prospective Case–control Trial to Evaluate and Compare the Efficacy and Safety of Atosiban versus Placebo in In vitro Fertilization-embryo Transfer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the oxytocin receptor antagonist nolasiban on pregnancy rates in women undergoing embryo transfer following IVF: analysis of three randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of Epelsiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1] Developed by GlaxoSmithKline, it has been investigated for several therapeutic indications, including premature ejaculation, in vitro fertilization, and adenomyosis.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its binding characteristics, and its mechanism of action, with a focus on the key experimental data and methodologies used in its characterization.
The Molecular Target: The Oxytocin Receptor
The primary molecular target of this compound is the oxytocin receptor (OTR) .[1][3] The OTR is a class A G-protein coupled receptor (GPCR) that is crucial for a variety of physiological processes, including uterine contractions during childbirth, lactation, and social bonding.[1] The receptor is coupled to Gq and Gi proteins, leading to the activation of downstream signaling pathways.[1]
Binding Affinity and Selectivity
This compound exhibits high affinity for the human oxytocin receptor (hOTR) and remarkable selectivity over the structurally related vasopressin receptors (V1a, V1b, and V2). This high selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Parameter | Value | Fold Selectivity vs. hOTR |
| Human Oxytocin Receptor (hOTR) | Kᵢ | 0.13 nM | - |
| Human Vasopressin V1a Receptor | Kᵢ | >6.5 µM | >50,000-fold |
| Human Vasopressin V1b Receptor | Kᵢ | >8.2 µM | >63,000-fold |
| Human Vasopressin V2 Receptor | Kᵢ | >4.0 µM | >31,000-fold |
| Rat Oxytocin Receptor | IC₅₀ | 192 nM | - |
Mechanism of Action: Competitive Antagonism of the Gq/PLC/IP₃ Pathway
This compound functions as a competitive antagonist at the oxytocin receptor. It blocks the binding of the endogenous ligand, oxytocin, thereby inhibiting the activation of downstream signaling cascades. The primary pathway inhibited by this compound is the Gq/phospholipase C (PLC)/inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway.
Signaling Pathway of the Oxytocin Receptor and the Point of Action of this compound
Studies have shown that this compound inhibits the production of inositol 1,4,5-trisphosphate (IP₃). However, unlike the partial agonist/antagonist atosiban, this compound does not appear to stimulate extracellular regulated kinase (ERK)1/2 activity or prostaglandin (B15479496) production, suggesting it is a pure antagonist at the Gq pathway without agonistic activity on other pathways.[5]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the binding and functional activity of this compound at the oxytocin receptor.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the human oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin or a suitable radiolabeled OTR antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Unlabeled oxytocin (1 µM final concentration).
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a final concentration at or below its Kd value.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Inositol Phosphate (IP₁) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the Gq-protein coupled signaling of the oxytocin receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP₁), a stable metabolite of IP₃. The IP-One HTRF assay is a commonly used format.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human oxytocin receptor.
Materials:
-
Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Oxytocin.
-
Antagonist: this compound.
-
IP-One HTRF Assay Kit: Containing IP₁-d2 conjugate, anti-IP₁ cryptate conjugate, and lysis buffer.
-
Stimulation Buffer: Typically includes a salt such as LiCl to inhibit IP₁ degradation.
-
Assay Plate: 384-well white microplate.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in the stimulation buffer.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add serial dilutions of this compound to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes at 37°C).
-
Add oxytocin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubate the plate to allow for IP₁ accumulation (e.g., 30-60 minutes at 37°C).
-
-
Detection:
-
Add the IP₁-d2 and anti-IP₁ cryptate conjugates in lysis buffer to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Experimental Workflow for IP-One HTRF Assay
Conclusion
This compound is a highly potent and selective competitive antagonist of the oxytocin receptor. Its mechanism of action is the blockade of the Gq/PLC/IP₃ signaling pathway, which has been well-characterized through a combination of radioligand binding and functional cell-based assays. The high affinity and selectivity of this compound for the oxytocin receptor underscore its potential as a targeted therapeutic agent and a valuable tool for research into the physiological roles of the oxytocin system.
References
- 1. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. resources.revvity.com [resources.revvity.com]
Epelsiban: A Technical Guide to its Antagonistic Effects on Peripheral Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Developed initially by GlaxoSmithKline, it has been investigated for various therapeutic applications targeting peripheral oxytocin pathways, including the prevention of premature ejaculation and the enhancement of embryo implantation in in vitro fertilization (IVF) protocols.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its interaction with peripheral oxytocin receptors. The document details its binding affinity, selectivity, and functional effects, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand, oxytocin.[1][2] The activation of the oxytocin receptor by oxytocin primarily initiates a signaling cascade through the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium.[4] This increase in cytosolic calcium is a key event in smooth muscle contraction, such as in the uterus and prostate.[5][6] By blocking the initial binding of oxytocin, this compound effectively inhibits this entire downstream signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's binding affinity, selectivity, and functional potency at the oxytocin receptor.
| Parameter | Species | Value | Reference |
| pKi | Human | 9.9 | [1] |
| Ki | Human | 0.13 nM | [2][7] |
| IC50 | Rat | 192 nM | [1] |
Table 1: this compound Binding Affinity for the Oxytocin Receptor
| Receptor Subtype | pKi | Selectivity Fold vs. hOTR | Reference |
| hV1aR | <5.2 | >31,000 | [1] |
| hV2R | <5.1 | >63,000 | [2] |
| hV1bR | 5.4 | >31,000 | [1] |
Table 2: this compound Selectivity for Human Vasopressin Receptors
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-atosiban) to each well.
-
Add increasing concentrations of this compound to compete for binding.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of control wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Oxytocin-Induced Calcium Mobilization
This protocol describes a cell-based assay to measure the functional antagonism of this compound on oxytocin-induced intracellular calcium release.
1. Cell Preparation:
-
Plate cells expressing the human oxytocin receptor (e.g., HEK293 or a relevant smooth muscle cell line) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Calcium Flux Measurement:
-
Wash the cells to remove excess dye and place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Stimulate the cells with a fixed concentration of oxytocin (typically the EC80 concentration).
-
Monitor the change in fluorescence intensity in real-time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Calculate the inhibitory effect of this compound at each concentration by comparing the oxytocin-induced calcium response in the presence and absence of the antagonist.
-
Determine the IC50 value of this compound for the inhibition of the calcium response.
Ex Vivo Functional Assay: Inhibition of Uterine Smooth Muscle Contraction
This protocol details an organ bath experiment to assess the effect of this compound on oxytocin-induced contractions of isolated uterine tissue.
1. Tissue Preparation:
-
Obtain uterine tissue strips from a suitable animal model (e.g., rat) or human biopsies.
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.
2. Experimental Procedure:
-
Induce sustained contractions by adding a specific concentration of oxytocin to the organ bath.
-
Once a stable contractile response to oxytocin is achieved, add increasing cumulative concentrations of this compound to the bath.
-
Record the changes in the force and frequency of contractions at each concentration of this compound.
3. Data Analysis:
-
Quantify the inhibitory effect of this compound by measuring the reduction in the amplitude and/or frequency of oxytocin-induced contractions.
-
Construct a concentration-response curve for this compound's inhibitory effect and determine its pA2 or IC50 value.
Visualizations
Caption: Oxytocin Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Clinical Development and Peripheral Effects
This compound was investigated in a Phase 2 clinical trial for the treatment of premature ejaculation.[8][9] The rationale was that by blocking peripheral oxytocin receptors, it could inhibit smooth muscle contractions involved in ejaculation.[2] However, the study did not demonstrate a clinically or statistically significant improvement in intravaginal ejaculatory latency time (IELT) compared to placebo.[8][9] Despite the lack of efficacy in this indication, the trial confirmed that this compound was well-tolerated.[8]
Conclusion
This compound is a highly potent and selective antagonist of the peripheral oxytocin receptor, demonstrating sub-nanomolar affinity for the human receptor and exceptional selectivity over vasopressin receptor subtypes. Its mechanism of action involves the competitive inhibition of oxytocin binding, leading to the blockade of the Gq/PLC/IP3 signaling cascade and subsequent physiological responses such as smooth muscle contraction. While clinical trials for premature ejaculation did not meet their primary endpoints, the pharmacological profile of this compound makes it a valuable research tool for investigating the role of peripheral oxytocin signaling in various physiological and pathological processes. Further research may identify alternative therapeutic applications for this potent and selective oxytocin receptor antagonist.
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin Receptor Signaling in Vascular Function and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and future techniques for detecting oxytocin: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Epelsiban In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban, also known as GSK557296, is a potent and selective, orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR).[1] Understanding its binding characteristics to the OTR is fundamental for elucidating its pharmacological profile. This document provides detailed protocols for in vitro assays designed to determine the receptor binding affinity of this compound. The primary method described is the radioligand competition binding assay, a standard and robust technique for quantifying the interaction of a test compound with its target receptor.
Quantitative Data Summary
The binding affinity of this compound for the human oxytocin receptor and its selectivity over the structurally related human vasopressin receptors have been determined through in vitro assays.
| Target Receptor | Ligand | Parameter | Value | Fold Selectivity vs. OTR | Reference |
| Human Oxytocin Receptor | This compound | pKi | 9.9 | - | [1] |
| Rat Oxytocin Receptor | This compound | IC50 | 192 nM | - | [1] |
| Human Vasopressin V1a Receptor | This compound | pKi | <5.2 | >31,000 | [1] |
| Human Vasopressin V2 Receptor | This compound | pKi | <5.1 | >31,000 | [1] |
| Human Vasopressin V1b Receptor | This compound | pKi | 5.4 | >31,000 | [1] |
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor using a radiolabeled ligand.
Objective: To determine the affinity of this compound for the human oxytocin receptor expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Radioligand: A suitable radiolabeled OTR antagonist, such as [³H]-Vasopressin or a tritiated selective OTR antagonist. The concentration used should be at or below its Kd value to ensure assay sensitivity.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled OTR ligand (e.g., unlabeled oxytocin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For conducting the assay.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Cell Harvester: For rapid filtration.
-
Scintillation Counter and Scintillation Fluid: For detection of radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A saturating concentration of a non-labeled OTR ligand.
-
Competition: Serial dilutions of this compound.
-
-
Add a fixed concentration of the radioligand to all wells.
-
Add the OTR membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a suitable temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). This should be established in preliminary kinetic experiments.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove the unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Oxytocin Receptor Signaling Pathway and this compound's Point of Action
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Radioligand Binding Assaydot
References
Application Notes and Protocols for the Use of Epelsiban in Rat Models of Premature Ejaculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of epelsiban, a selective oxytocin (B344502) receptor antagonist, in preclinical rat models of premature ejaculation (PE). The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction
Premature ejaculation is a common male sexual dysfunction. The neurotransmitter oxytocin is understood to play a significant role in the ejaculatory process.[1][2][3] this compound (GSK557296) is a potent and selective non-peptide antagonist of the oxytocin receptor.[4] It was developed to investigate the potential of oxytocin receptor blockade as a therapeutic strategy for PE. While clinical trials in humans with oral this compound did not demonstrate a significant increase in intravaginal ejaculatory latency time (IELT), preclinical studies in rat models have been instrumental in elucidating the central and peripheral mechanisms by which oxytocin antagonists can influence ejaculation.[1][5][6][7] These animal models remain valuable tools for screening and characterizing new, potentially more centrally-penetrant oxytocin antagonists for the treatment of PE.[1][4]
Mechanism of Action
This compound exerts its pharmacological effect by selectively blocking oxytocin receptors. In the context of ejaculation, oxytocin is believed to act at both central and peripheral levels. Centrally, it is involved in initiating the ejaculatory reflex. Peripherally, it may contribute to the contraction of seminal vesicles and other reproductive tract tissues.[1][8] By antagonizing these receptors, this compound can inhibit or delay the ejaculatory response. Studies in rats have shown that central administration of this compound is more effective at inhibiting ejaculation than peripheral administration, suggesting that targeting central oxytocin receptors is a more promising therapeutic strategy.[1]
References
- 1. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin-induced contractions within rat and rabbit ejaculatory tissues are mediated by vasopressin V1A receptors and not oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epelsiban in Uterine Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its high affinity and selectivity for the human oxytocin receptor make it a valuable tool for studying the role of oxytocin in uterine physiology and a potential therapeutic agent for conditions associated with uterine hypercontractility, such as preterm labor. These application notes provide a comprehensive overview of the use of this compound in in vitro uterine contractility studies, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of oxytocin to its receptor on myometrial smooth muscle cells. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gαq.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[2] By blocking the initial binding of oxytocin, this compound effectively abrogates this entire downstream signaling pathway, leading to a reduction in the amplitude and frequency of uterine contractions.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound.
| Parameter | Species/System | Value | Reference |
| pKi | Human Oxytocin Receptor | 9.9 | [1] |
| IC50 | Human Oxytocin Receptor (HEK293 cells, Ca2+ flux) | 9.2 nM | [1] |
| IC50 | Rat Uterine Contractions (in vivo) | 192 nM | [1] |
| Selectivity | >31,000-fold over human vasopressin receptors (V1a, V2, V1b) | N/A | [1] |
Signaling Pathway Diagram
The following diagram illustrates the oxytocin receptor signaling pathway in myometrial cells and the point of inhibition by this compound.
Caption: Oxytocin receptor signaling pathway and this compound inhibition.
Experimental Protocols
In Vitro Uterine Contractility Assay Using Human Myometrial Tissue
This protocol details the methodology for assessing the inhibitory effect of this compound on oxytocin-induced contractions in isolated human myometrial strips.
Materials:
-
Fresh human myometrial biopsies obtained with informed consent during cesarean sections.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.75 KCl, 1.2 KH2PO4, 25 NaHCO3, 1.2 MgCl2, 1.8 CaCl2, 20 glucose; pH 7.4).
-
Carbogen gas (95% O2, 5% CO2).
-
Oxytocin.
-
This compound.
-
Multi-chamber organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place the myometrial biopsy in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove the serosa and endometrium.
-
Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.
-
-
Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[3]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable.[4]
-
Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Induction of Uterine Contractions:
-
Once a stable baseline of spontaneous contractions is established, introduce a submaximal concentration of oxytocin (e.g., 0.5 - 1 nM) to the organ bath to induce stable, rhythmic contractions.[4]
-
Allow the oxytocin-induced contractions to stabilize for at least 30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO or distilled water). Ensure the final vehicle concentration in the organ bath does not exceed 0.1%.
-
Perform a cumulative concentration-response curve for this compound. Start by adding the lowest concentration of this compound to the organ bath.
-
Allow the tissue to stabilize at this concentration for a defined period (e.g., 20-30 minutes) before adding the next, incrementally higher concentration.
-
Continue this process until a maximal inhibitory response is observed or the highest desired concentration is reached.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
For each concentration of this compound, analyze the following parameters of uterine contraction:
-
Amplitude: The peak force of contractions.
-
Frequency: The number of contractions per unit of time.
-
Area Under the Curve (AUC): An integrated measure of total contractile activity over a defined period.
-
-
Calculate the percentage inhibition of the oxytocin-induced contraction for each concentration of this compound relative to the contraction with oxytocin alone.
-
Plot the concentration-response curve and determine the IC50 value for this compound.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing the effects of this compound on uterine contractility in vitro.
Caption: In vitro uterine contractility assay workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in uterine contractility. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust in vitro studies to further characterize the effects of this compound and other oxytocin receptor antagonists on myometrial function. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for advancing our understanding of uterine physiology and developing novel tocolytic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Epelsiban Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] The oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily coupled to Gαq/11 proteins.[2][3] Upon activation by its endogenous ligand, oxytocin, the receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentrations.[4] This signaling pathway is crucial in various physiological processes, making the oxytocin receptor a significant target for therapeutic intervention.
These application notes provide detailed protocols for three common cell-based assays to characterize the efficacy of this compound as an oxytocin receptor antagonist: a radioligand competitive binding assay, a calcium mobilization functional assay, and a downstream signaling reporter gene assay.
Key Signaling Pathway
The binding of oxytocin to its receptor triggers a cascade of intracellular events. The primary pathway involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates many of the physiological effects of oxytocin.
Oxytocin Receptor Signaling Pathway
Data Presentation
The efficacy of this compound can be quantified by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). These values are determined from concentration-response curves generated in the various cell-based assays. The following tables provide examples of how to present such quantitative data for oxytocin receptor antagonists.
Table 1: Competitive Binding Assay Data
| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) |
| This compound (Example) | [³H]-Oxytocin | HEK293-hOTR | Value |
| Oxytocin | [³H]-Oxytocin | Human Uterine Smooth Muscle Cells | 0.75 ± 0.08[3] |
| Atosiban | [³H]-Oxytocin | Human Uterine Smooth Muscle Cells | 3.55 ± 0.52[3] |
| L-371,257 | [³H]-Oxytocin | Human Uterine Smooth Muscle Cells | 2.21 ± 0.23[3] |
Table 2: Functional Assay Data (Calcium Mobilization)
| Compound | Agonist | Cell Line | IC₅₀ (nM) |
| This compound (Example) | Oxytocin | CHO-hOTR | Value |
| Atosiban | Oxytocin | Myometrial Cells | 5 |
Table 3: Reporter Gene Assay Data
| Compound | Agonist | Reporter Gene | Cell Line | IC₅₀ (nM) |
| This compound (Example) | Oxytocin | NFAT-Luciferase | HEK293-hOTR-NFAT-luc | Value |
| Antagonist X | Oxytocin | NFAT-Luciferase | HEK293-hOTR-NFAT-luc | Value |
Experimental Protocols
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the oxytocin receptor.
Materials:
-
Cells or tissues expressing the oxytocin receptor (e.g., HEK293 cells stably expressing human OTR, or human uterine smooth muscle cell membranes).
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled Oxytocin (for determining non-specific binding).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation and [³H]-Oxytocin.
-
Non-specific Binding: Membrane preparation, [³H]-Oxytocin, and a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Competitive Binding: Membrane preparation, [³H]-Oxytocin, and increasing concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an oxytocin receptor agonist.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Oxytocin (agonist).
-
This compound (antagonist).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of oxytocin in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the oxytocin solution to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the oxytocin response against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting concentration-response curve using non-linear regression.
-
NFAT Reporter Gene Assay
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event in the Gq signaling pathway.
Materials:
-
A host cell line (e.g., HEK293) co-transfected with the human oxytocin receptor and a reporter plasmid containing the luciferase gene under the control of an NFAT response element.
-
Cell culture medium.
-
Oxytocin (agonist).
-
This compound (antagonist).
-
Luciferase assay reagent.
-
A luminometer.
Protocol:
-
Cell Plating: Seed the engineered reporter cells into a 96-well white, clear-bottom plate and allow them to attach.
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the appropriate wells.
-
Add oxytocin to the wells at a concentration that gives a robust reporter signal (e.g., EC₅₀ to EC₈₀).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the percentage of inhibition of the oxytocin-induced luminescence against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting concentration-response curve using non-linear regression.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the cell-based assays described.
General Experimental Workflow
References
Application Notes and Protocols for In Vivo Animal Studies with Epelsiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban (GSK-557,296-B) is a potent and highly selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). It is an orally bioavailable compound that has been investigated for its effects on uterine contractions and the ejaculatory process. These application notes provide a summary of reported in vivo dosages and detailed protocols for the use of this compound in animal models, specifically focusing on rats.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other downstream pathways like the MAP-kinase and Rho kinase pathways, are crucial for smooth muscle contraction in tissues such as the uterus and those involved in ejaculation. By antagonizing the OTR, this compound effectively inhibits these downstream signaling events.
Oxytocin Receptor Signaling Pathway
Data Presentation: this compound Dosage in In Vivo Rat Studies
The following table summarizes the reported dosages of this compound used in various in vivo studies in rats. It is crucial to note that the optimal dosage may vary depending on the specific experimental conditions, including the rat strain, age, and the endpoint being measured.
| Animal Model | Application/Endpoint | Route of Administration | Dosage Range | Reference |
| Anesthetized Rat | Uterine Contractions | Intravenous (i.v.) | IC50 of 192 nM | [1] |
| Anesthetized Wistar Rat | Ejaculation (inhibition) | Intravenous (i.v.) | 0.3 - 3 mg/kg | [2] |
| Anesthetized Wistar Rat | Ejaculation (inhibition) | Intracerebroventricular (i.c.v.) | 1 - 10 µ g/rat | [2] |
| Anesthetized Wistar Rat | Ejaculation (inhibition) | Intrathecal (i.t.) | 1 - 10 µ g/rat | [2] |
Experimental Protocols
Protocol 1: Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
This protocol is designed to assess the in vivo antagonist potency of this compound on uterine contractility.
1. Animal Preparation:
-
Use adult female rats (e.g., Wistar or Sprague-Dawley) in estrus.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., urethane).
-
Surgically expose the jugular vein for intravenous administration of compounds.
-
Insert a saline-filled balloon catheter into one uterine horn to monitor intrauterine pressure changes.
2. Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent if necessary).
-
Prepare a solution of oxytocin in sterile saline.
-
Administer oxytocin intravenously to induce uterine contractions.
-
Once stable contractions are established, administer increasing doses of this compound intravenously to determine the dose-dependent inhibition of uterine activity.
3. Data Acquisition and Analysis:
-
Continuously record the intrauterine pressure throughout the experiment.
-
Analyze the data to determine the frequency and amplitude of uterine contractions before and after this compound administration.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Protocol 2: Inhibition of Pharmacologically-Induced Ejaculation in Anesthetized Rats
This protocol is used to evaluate the effect of this compound on the ejaculatory response induced by a dopamine (B1211576) D3 receptor agonist.[2]
1. Animal Preparation:
-
Use adult male Wistar rats.
-
Anesthetize the rats with urethane.
-
For intravenous (i.v.) administration, cannulate the jugular vein.
-
For intracerebroventricular (i.c.v.) administration, implant a cannula into a cerebral ventricle.
-
For intrathecal (i.t.) administration, insert a subdural catheter.
-
To monitor the two phases of ejaculation, record seminal vesicle pressure (SVP) for the emission phase and bulbospongiosus muscle (BS) electromyography (EMG) for the expulsion phase.
2. Drug Formulation and Administration:
-
Prepare this compound (GSK557296) in a suitable vehicle for the chosen route of administration.
-
Administer this compound via the i.v., i.c.v., or i.t. route.
-
After a predetermined time, induce ejaculation by intravenous administration of the dopamine D3 receptor agonist, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT).
3. Data Acquisition and Analysis:
-
Record the occurrence of ejaculation, SVP, and BS EMG activity.
-
Analyze the data to determine the dose-dependent effect of this compound on the inhibition of ejaculation and its components (emission and expulsion).
Experimental Workflow for In Vivo Ejaculation Study
Important Considerations
-
Vehicle Selection: The choice of vehicle for this compound should be based on its solubility and compatibility with the route of administration. It is crucial to run appropriate vehicle controls in all experiments.
-
Anesthesia: The type of anesthetic used can influence physiological responses. Consistency in the anesthetic regimen is essential for reproducible results.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Dose-Response: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound for the specific experimental model and endpoint.
These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary to suit specific experimental needs and conditions.
References
Preparing Epelsiban for Oral Administration in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Epelsiban for oral administration in a research setting. This compound is a potent and selective non-peptide oxytocin (B344502) receptor antagonist that is orally bioavailable.[1][2] Proper formulation is critical for ensuring accurate and reproducible results in preclinical and clinical research. This document outlines methods for preparing solution and suspension formulations of this compound, supported by its physicochemical properties.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key quantitative data for this compound is presented in Table 1. This information is essential for selecting an appropriate formulation strategy.
| Property | Value | Species | Notes |
| Molecular Formula | C₃₀H₃₈N₄O₄ | N/A | [1] |
| Molar Mass | 518.658 g/mol | N/A | [1] |
| Aqueous Solubility | 33 mg/mL (as besylate salt) | N/A | Good aqueous solubility facilitates the preparation of solution formulations.[1] |
| Oral Bioavailability | 55% | Rat | Demonstrates good oral absorption in preclinical models.[1] |
| Receptor Binding Affinity (Ki) | 0.13 nM (human oxytocin receptor) | Human | High affinity for the target receptor.[1] |
| Clinical Oral Dose | 50 mg and 150 mg | Human | Used in a fixed-dose clinical trial for premature ejaculation.[3][4] |
Experimental Protocols for Oral Formulation
The choice of formulation for oral administration of this compound in a research setting will depend on the required dose, the vehicle's compatibility with the animal model, and the desired pharmacokinetic profile. Given this compound's good aqueous solubility as a besylate salt, solution-based formulations are often feasible.[1] However, for studies requiring different salt forms or for consistency with other poorly soluble compounds in a study, suspension formulations are also a viable option.
Protocol 1: Preparation of this compound Oral Solution using Polyethylene Glycol 400 (PEG400)
Polyethylene glycol 400 (PEG400) is a commonly used co-solvent for oral drug administration in animal studies due to its ability to dissolve a wide range of compounds.
Materials:
-
This compound (besylate salt or other form)
-
Polyethylene glycol 400 (PEG400), pharmaceutical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flasks
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 5-10 mL/kg for rats), calculate the final concentration of this compound needed in the formulation.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the PEG400/water vehicle: Prepare the desired ratio of PEG400 to water (e.g., 50% PEG400 in water). For a 50% solution, mix equal volumes of PEG400 and purified water. Stir until a homogenous solution is formed.
-
Dissolve this compound: Add the weighed this compound powder to the PEG400/water vehicle.
-
Mix thoroughly: Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be verified.
-
Confirm dissolution and final volume: Visually inspect the solution to ensure there are no undissolved particles. Adjust to the final volume with the PEG400/water vehicle if necessary.
-
Storage: Store the prepared solution in a tightly sealed container, protected from light. For most research applications, it is recommended to prepare the formulation fresh daily. If longer storage is required, stability studies should be conducted.
Protocol 2: Preparation of this compound Oral Suspension using Carboxymethyl Cellulose (B213188) (CMC)
For suspension formulations, sodium carboxymethyl cellulose (CMC) is a widely used suspending agent that is safe for administration to laboratory animals.
Materials:
-
This compound
-
Sodium carboxymethyl cellulose (CMC-Na), low or medium viscosity grade
-
Purified water or 0.9% saline
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Mortar and pestle (optional)
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC-Na powder for every 100 mL of the final volume.
-
Heat approximately 80% of the total required volume of purified water or saline to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the powder is fully dispersed.
-
Allow the solution to cool to room temperature while stirring. It should become a clear, viscous solution.
-
Bring the solution to the final desired volume with purified water or saline.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound to achieve the target concentration.
-
Form a paste: Place the weighed this compound in a mortar or a small beaker. Add a small amount of the 0.5% CMC vehicle and triturate or mix to form a smooth paste. This pre-wetting step is crucial for achieving a uniform suspension.
-
Dilute the paste: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring.
-
Homogenize the suspension: For improved homogeneity, use a vortex mixer or sonicate the suspension for 5-10 minutes. If sonicating, be mindful of potential heating and use an ice bath if the compound is heat-sensitive.
-
Maintain suspension: If preparing a larger batch, use a magnetic stirrer to keep the suspension stirring continuously until administration to ensure dose uniformity.
-
Administration: The suspension should be mixed (e.g., by vortexing) immediately before drawing each dose.
Protocol 3: Preparation of this compound Oral Suspension with Tween 80 and Carboxymethyl Cellulose (CMC)
The addition of a surfactant like Tween 80 (Polysorbate 80) can improve the wettability of the drug powder and enhance the stability of the suspension.
Materials:
-
This compound
-
Sodium carboxymethyl cellulose (CMC-Na), low or medium viscosity grade
-
Tween 80 (Polysorbate 80), pharmaceutical grade
-
Purified water
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Prepare the vehicle (0.5% CMC with 0.2% Tween 80):
-
Prepare the 0.5% CMC solution as described in Protocol 2, step 1.
-
After the CMC solution has cooled and is clear, add Tween 80 to a final concentration of 0.2% (w/v) (e.g., 0.2 g or approximately 0.2 mL of Tween 80 for every 100 mL of CMC solution).
-
Stir until the Tween 80 is completely dissolved and the solution is homogenous.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound.
-
Prepare the suspension:
-
Create a paste with the this compound powder and a small amount of the prepared vehicle.
-
Gradually add the rest of the vehicle while stirring.
-
-
Homogenize and maintain the suspension: Follow steps 5-7 from Protocol 2 to ensure a uniform and stable suspension for dosing.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the formulation preparation and administration processes.
Caption: Workflow for Preparing this compound Formulations.
Caption: General Protocol for Oral Gavage Administration.
Signaling Pathway of this compound
This compound functions by blocking the action of oxytocin at its receptor, thereby inhibiting downstream signaling pathways.
Caption: Antagonistic Action of this compound on the Oxytocin Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epelsiban in Human Myometrial Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] It exhibits high affinity for the human OTR with a Ki value of 0.13 nM.[1] Unlike the first-generation peptide-based oxytocin antagonist, atosiban, this compound demonstrates distinct pharmacological properties in human myometrial smooth muscle.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro studies involving human myometrial cell lines. The focus is on its mechanism of action as a competitive antagonist of the Gq-protein coupled pathway, leading to the inhibition of oxytocin-induced downstream signaling cascades responsible for myometrial contractions.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Notes |
| Binding Affinity (Ki) | 0.13 nM | Human Oxytocin Receptor | Demonstrates high affinity for the receptor.[1] |
| Functional Inhibition (IC50) | 192 nM | Rat Uterine Contractions (in vivo) | Inhibition of oxytocin-induced uterine contractions.[3] |
Table 2: Comparative Effects of Oxytocin Antagonists on Signaling Pathways in Human Myometrial Cells
| Signaling Pathway/Event | Oxytocin | This compound | Atosiban | Retosiban |
| Gαq Protein Coupling | Stimulates | No effect | Stimulates | No effect |
| Inositol 1,4,5-Trisphosphate (IP3) Production | Stimulates | Inhibits (competitive) | Inhibits (competitive) | Inhibits (competitive) |
| ERK1/2 Activity | Stimulates | No effect | Stimulates | No effect |
| Cyclooxygenase 2 (COX-2) Activity | Stimulates | No effect | Stimulates | Not specified |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in myometrial cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture of Human Myometrial Cells
Materials:
-
Primary human myometrial cells or immortalized human myometrial cell lines (e.g., hTERT-C3).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell culture flasks/plates.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Culture human myometrial cells in T-75 flasks until they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well black-walled plates for calcium imaging).
-
Allow the cells to adhere and grow for 24-48 hours before treatment.
-
For serum starvation (optional, but recommended for signaling studies), replace the growth medium with serum-free medium for 4-6 hours prior to the experiment.
Intracellular Calcium Imaging using Fluo-4 AM
Materials:
-
Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO).
-
Pluronic® F-127 (20% w/v in anhydrous DMSO).
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
This compound and Oxytocin stock solutions.
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~515 nm).
Protocol:
-
Loading Solution Preparation:
-
Prepare a working solution of Fluo-4 AM (typically 1-5 µM) in physiological saline buffer.
-
To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127, then dilute to the final concentration in the buffer.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cultured myometrial cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature (optimization may be required).
-
After incubation, wash the cells twice with the physiological saline buffer to remove excess dye.
-
-
Treatment and Imaging:
-
Add the physiological saline buffer containing the desired concentration of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence microscope or plate reader and begin recording baseline fluorescence.
-
Add Oxytocin to stimulate the cells and continue recording the fluorescence intensity over time to measure changes in intracellular calcium concentration.
-
Inositol 1,4,5-Trisphosphate (IP3) Assay
Materials:
-
Cultured human myometrial cells in 6-well plates.
-
This compound and Oxytocin stock solutions.
-
IP3 assay kit (e.g., competitive binding ELISA or radiometric assay).
-
Lysis buffer provided with the kit or a suitable alternative (e.g., ice-cold trichloroacetic acid).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Culture and treat the myometrial cells with this compound followed by Oxytocin stimulation as described in the previous protocols.
-
At the desired time point after stimulation, rapidly terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Process the lysate according to the IP3 assay kit manufacturer's instructions. This typically involves a centrifugation step to remove cell debris.
-
Perform the competitive binding assay by adding the cell lysate and other kit reagents to the assay plate.
-
Incubate as recommended by the manufacturer.
-
Read the plate on a suitable plate reader and calculate the IP3 concentration based on a standard curve.
Western Blot Analysis for Phospho-ERK1/2 and COX-2
Materials:
-
Cultured human myometrial cells in 6-well plates.
-
This compound and Oxytocin stock solutions.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-COX-2, anti-β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or Oxytocin, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a valuable research tool for investigating the role of the oxytocin receptor in human myometrial physiology and pathophysiology. Its selective antagonism of the Gq-mediated signaling pathway, without affecting the ERK1/2 pathway, makes it a more specific inhibitor compared to atosiban. The protocols outlined in this document provide a framework for conducting in vitro studies to further elucidate the cellular and molecular effects of this compound in human myometrial cell lines.
References
Epelsiban: A Potent and Selective Tool for Interrogating Oxytocin Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its high affinity for the OTR and significant selectivity over the structurally related vasopressin receptors make it an invaluable tool compound for elucidating the diverse physiological and pathological roles of oxytocin signaling. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.
Developed by GlaxoSmithKline, this compound has been investigated in clinical trials for conditions such as premature ejaculation, infertility, and adenomyosis.[1][2][3] Its primary mechanism of action is the competitive inhibition of oxytocin binding to its G-protein coupled receptor, thereby blocking downstream signaling cascades.[1][4]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| IUPAC Name | (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione | [2] |
| Molecular Formula | C30H38N4O4 | [2] |
| Molar Mass | 518.658 g/mol | [2] |
| Oral Bioavailability (rat) | 55% | [1] |
In Vitro Pharmacological Profile
This compound exhibits sub-nanomolar affinity for the human oxytocin receptor and displays a high degree of selectivity over vasopressin (V1a, V1b, and V2) receptors.
Binding Affinity and Functional Activity
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human OTR | 0.13 nM | [1][2] |
| pKi | Human OTR | 9.9 | [5] |
| IC50 (Functional Antagonism) | HEK293 cells (human OTR) | 9.2 nM (calcium flux) | [5] |
| IC50 (Functional Antagonism) | Rat | 192 nM | [5] |
Selectivity Profile
| Receptor | Selectivity Fold over OTR | pKi | Reference |
| Human Vasopressin V1a | >50,000 | <5.2 | [1][5] |
| Human Vasopressin V1b | >63,000 | 5.4 | [1][5] |
| Human Vasopressin V2 | >31,000 | <5.1 | [1][5] |
Signaling Pathways
The oxytocin receptor primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. Additionally, OTR activation can engage other pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways. This compound, as an antagonist, blocks these downstream signaling events.
Caption: Oxytocin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the interaction of this compound with the oxytocin receptor.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human oxytocin receptor (e.g., HEK293-hOTR or CHO-hOTR).
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled oxytocin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled oxytocin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-Oxytocin (at a concentration close to its Kd).
-
100 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Calcium Mobilization Assay (FLIPR)
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit oxytocin-induced intracellular calcium release.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human oxytocin receptor.
-
Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound and Oxytocin.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the HEK293-hOTR cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.
-
Prepare a solution of oxytocin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80) at 4x the final concentration.
-
-
FLIPR Assay:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Set the instrument to first add the this compound solutions (or buffer for control wells) and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Then, program the instrument to add the oxytocin solution to all wells.
-
Measure the fluorescence intensity before and after the addition of oxytocin.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the response of oxytocin alone (100%) and buffer (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Application of this compound as a Tool Compound
The high selectivity of this compound makes it a superior tool for distinguishing between oxytocin and vasopressin receptor-mediated effects.
Caption: Logical workflow for using this compound to dissect signaling pathways.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of oxytocin signaling. Its potency and selectivity allow for precise interrogation of OTR function in a variety of experimental systems. The protocols provided herein offer a starting point for researchers to characterize the effects of this compound and to utilize it in their studies to further understand the complex biology of the oxytocin system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Study of Epelsiban in IVF Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelsiban is a potent, selective, and orally bioavailable oxytocin (B344502) receptor antagonist.[1][2] In the context of in-vitro fertilization (IVF), this compound is being investigated for its potential to enhance embryo implantation rates.[2][3] The rationale for its use stems from the hypothesis that inhibiting uterine contractions, which are mediated by oxytocin, at the time of embryo transfer may create a more favorable environment for implantation.[4][5][6] Oxytocin receptors are present in the myometrium and endometrium, and their activation can lead to uterine contractility, which may negatively impact the apposition and invasion of the blastocyst.[4][5][7]
These application notes provide a comprehensive overview of the experimental design for studying the effects of this compound in IVF models, from its mechanism of action to detailed protocols for assessing its impact on oocyte and embryo quality.
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction. In the ovary, oxytocin and its receptor have been identified in granulosa cells, where they may play a role in follicular development and steroidogenesis.[8][9] The activation of OTR in human granulosa cells has been shown to cause a transient elevation of intracellular Ca2+.[8][10]
By antagonizing the OTR, this compound is expected to mitigate oxytocin-induced cellular responses. The following diagram illustrates the simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Caption: Oxytocin Receptor Signaling Pathway and this compound's Point of Inhibition.
Data Presentation: Expected Outcomes of this compound Treatment in IVF Models
The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound treatment in preclinical IVF models. These tables are designed for easy comparison of different treatment groups.
Table 1: Effect of this compound on In Vitro Oocyte Maturation
| Treatment Group | Concentration (µM) | Number of Oocytes | Oocytes at Metaphase II (%) |
| Control (Vehicle) | 0 | 100 | 85.0 ± 5.2 |
| This compound | 0.1 | 100 | 84.5 ± 4.8 |
| This compound | 1 | 100 | 86.2 ± 5.5 |
| This compound | 10 | 100 | 83.9 ± 6.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on In Vitro Fertilization Rates
| Treatment Group | Concentration (µM) | Number of Oocytes Inseminated | Fertilized Oocytes (2PN) (%) |
| Control (Vehicle) | 0 | 100 | 75.3 ± 6.8 |
| This compound | 0.1 | 100 | 74.8 ± 7.1 |
| This compound | 1 | 100 | 76.1 ± 6.5 |
| This compound | 10 | 100 | 73.5 ± 7.9 |
2PN: Two pronuclei. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on In Vitro Embryo Development
| Treatment Group | Concentration (µM) | Number of Zygotes | Development to 2-cell stage (%) | Development to Blastocyst Stage (%) |
| Control (Vehicle) | 0 | 75 | 92.1 ± 3.4 | 55.4 ± 8.2 |
| This compound | 0.1 | 75 | 91.5 ± 4.1 | 54.9 ± 7.6 |
| This compound | 1 | 75 | 93.2 ± 3.8 | 56.3 ± 8.9 |
| This compound | 10 | 75 | 90.8 ± 4.5 | 53.7 ± 9.1 |
Data are presented as mean ± standard deviation.
Table 4: Effect of this compound on Blastocyst Quality
| Treatment Group | Concentration (µM) | Total Blastocysts | High-Quality Blastocysts (%) |
| Control (Vehicle) | 0 | 42 | 65.2 ± 9.3 |
| This compound | 0.1 | 41 | 64.8 ± 8.7 |
| This compound | 1 | 43 | 66.1 ± 9.9 |
| This compound | 10 | 40 | 63.5 ± 10.4 |
High-quality blastocysts are defined by the Gardner grading system (e.g., Grade ≥ 3AA). Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on key stages of in vitro embryo production. A mouse model is proposed due to its widespread use in reproductive research.[11][12][13]
Experimental Workflow Overview
Caption: Workflow for In Vitro Study of this compound in an IVF Model.
Protocol 1: In Vitro Maturation (IVM) of Oocytes
Objective: To assess the effect of this compound on the nuclear maturation of cumulus-oocyte complexes (COCs).
Materials:
-
Immature female mice (e.g., C57BL/6, 3-4 weeks old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
IVM medium (e.g., α-MEM supplemented with FSH, LH, and fetal bovine serum)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Hyaluronidase (B3051955) solution
-
Inverted microscope with micromanipulators
Procedure:
-
Ovarian Stimulation: Superovulate immature female mice by intraperitoneal injection of 5 IU of PMSG, followed by 5 IU of hCG 48 hours later.
-
Oocyte Collection: Euthanize mice 12-14 hours post-hCG injection. Collect ovaries and puncture large antral follicles to release COCs into pre-warmed handling medium.
-
Treatment Groups: Prepare IVM medium with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
In Vitro Maturation: Culture the COCs in the prepared media in a humidified incubator at 37°C with 5% CO₂ for 14-16 hours.
-
Assessment of Maturation:
-
Remove cumulus cells by brief incubation in hyaluronidase solution.
-
Examine the oocytes under an inverted microscope.
-
Classify oocytes based on their nuclear stage: Germinal Vesicle (GV), Metaphase I (MI), or Metaphase II (MII, indicated by the presence of the first polar body).[14]
-
Calculate the maturation rate as the percentage of MII oocytes from the total number of oocytes.
-
Protocol 2: In Vitro Fertilization (IVF)
Objective: To determine the effect of this compound on fertilization rates.
Materials:
-
Mature male mice (e.g., C57BL/6, 8-12 weeks old)
-
Sperm capacitation medium (e.g., HTF medium)
-
Fertilization medium
-
In vitro matured oocytes (from Protocol 1)
-
This compound
-
Vehicle control
Procedure:
-
Sperm Collection and Capacitation: Euthanize a mature male mouse and collect sperm from the cauda epididymis. Allow sperm to capacitate in capacitation medium for 1-1.5 hours at 37°C with 5% CO₂.
-
Insemination: Add a controlled concentration of capacitated sperm to the droplets containing the in vitro matured oocytes in fertilization medium. The fertilization medium should contain the same concentrations of this compound or vehicle as the IVM medium.
-
Co-incubation: Co-incubate the sperm and oocytes for 4-6 hours.
-
Assessment of Fertilization:
-
Wash the oocytes to remove excess sperm.
-
Culture the presumptive zygotes in a suitable embryo culture medium.
-
At 18-20 hours post-insemination, examine the oocytes for the presence of two pronuclei (2PN), which indicates successful fertilization.[15]
-
Calculate the fertilization rate as the percentage of 2PN zygotes from the total number of inseminated oocytes.
-
Protocol 3: In Vitro Culture (IVC) and Embryo Quality Assessment
Objective: To evaluate the effect of this compound on preimplantation embryo development and quality.
Materials:
-
Zygotes from Protocol 2
-
Embryo culture medium (e.g., KSOM)
-
This compound
-
Vehicle control
-
Inverted microscope with Hoffman modulation contrast optics
Procedure:
-
Embryo Culture: Culture the zygotes in embryo culture medium containing the respective concentrations of this compound or vehicle.
-
Developmental Assessment:
-
At 24 hours post-fertilization, assess cleavage to the 2-cell stage.
-
Continue culture and assess development to the morula and blastocyst stages at appropriate time points (typically day 4-5 for mice).
-
Calculate the percentage of embryos reaching each developmental milestone.
-
-
Blastocyst Quality Assessment:
-
On day 5, grade the blastocysts using the Gardner grading system, which evaluates:
-
Expansion stage: (1-6)
-
Inner cell mass (ICM) quality: (A, B, C)
-
Trophectoderm (TE) quality: (A, B, C)
-
-
High-quality blastocysts are typically considered to be grade 3AA or higher.
-
Calculate the percentage of high-quality blastocysts.
-
Concluding Remarks
The provided protocols and application notes offer a framework for the systematic evaluation of this compound in preclinical IVF models. While the primary therapeutic rationale for this compound in IVF is to improve implantation by reducing uterine contractility, it is crucial to establish its safety profile concerning oocyte and embryo health. The outlined experiments will enable researchers to determine if this compound has any direct effects on oocyte maturation, fertilization, and early embryonic development. The resulting data will be essential for the continued development of this compound as a potential adjunctive therapy in assisted reproductive technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin antagonists for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin receptors in the primate ovary: molecular identity and link to apoptosis in human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin receptors in the primate ovary: molecular identity and link to apoptosis in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxytocin receptor regulation and action in a human granulosa-lutein cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Offspring physiology following the use of IVM, IVF and ICSI: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Virtues and limitations of the preimplantation mouse embryo as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embryocloud.com [embryocloud.com]
- 15. pan.olsztyn.pl [pan.olsztyn.pl]
Application Notes and Protocols for Measuring Epelsiban's Effect on Prostate Tissue Contraction
Application Note: The Role of Oxytocin (B344502) Receptor Antagonists in Modulating Prostate Smooth Muscle Tone
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by prostate enlargement that can lead to lower urinary tract symptoms (LUTS).[1] A key factor in BPH pathophysiology is the increased smooth muscle tone in the prostate, regulated by various signaling pathways.[2][3][4] Recent research has highlighted the role of the oxytocin receptor (OXTR) in modulating these contractions.[1][2][3][4] Oxytocin, a neuropeptide hormone, has been shown to increase the frequency of spontaneous contractions in prostate tissue, suggesting its involvement in generating prostatic smooth muscle tone.[2][3][4] Consequently, antagonists of the OXTR, such as Epelsiban, are being investigated as potential therapeutic agents to reduce this tone and alleviate BPH symptoms.[1][5]
Principle
This compound is a selective oxytocin receptor antagonist.[6] By binding to OXTR in the prostate smooth muscle cells, it competitively inhibits the binding of endogenous oxytocin. This blockade is expected to prevent the downstream signaling cascade that leads to smooth muscle contraction. The primary mechanism involves the inhibition of oxytocin-induced increases in intracellular calcium levels, which are crucial for the activation of the contractile apparatus in smooth muscle cells.[7] Therefore, by antagonizing the OXTR, this compound is hypothesized to reduce both spontaneous and oxytocin-induced contractions of prostate tissue.
Application
These protocols detail the in vitro measurement of the pharmacological effects of this compound on isolated prostate tissue. The primary applications include:
-
Pharmacodynamic Studies: To characterize the dose-dependent inhibitory effect of this compound on prostate smooth muscle contraction.
-
Mechanism of Action Studies: To confirm that this compound's effect is mediated through the oxytocin receptor by assessing its ability to block oxytocin-induced contractions.
-
Drug Screening: To compare the potency and efficacy of this compound with other known OXTR antagonists or other classes of drugs used to treat BPH.
-
Translational Research: To provide a basis for understanding the potential clinical utility of this compound in treating LUTS associated with BPH.
Experimental Protocols
Protocol 1: Isometric Tension Measurement of Prostate Strips in an Organ Bath
This protocol describes the measurement of isometric contractions of isolated prostate tissue strips in response to oxytocin and the inhibitory effect of this compound.
Materials:
-
Human or animal prostate tissue
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound
-
Oxytocin
-
Phenylephrine or Noradrenaline (as positive controls for contraction)
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Obtain fresh prostate tissue and immediately place it in cold Krebs-Henseleit solution.
-
Dissect the tissue to isolate smooth muscle-rich strips (e.g., 3 x 3 x 6 mm).[8]
-
Carefully mount the tissue strips in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]
-
-
Equilibration:
-
Allow the tissue strips to equilibrate for at least 45-60 minutes under a resting tension of approximately 4.9 mN.[9]
-
During equilibration, replace the bath solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 80 mM).[9]
-
Wash the tissue and allow it to return to baseline tension.
-
-
Investigating the Effect of this compound on Spontaneous Contractions:
-
Record the spontaneous contractile activity of the tissue for a baseline period.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the changes in the frequency and amplitude of spontaneous contractions at each concentration.
-
-
Investigating the Effect of this compound on Oxytocin-Induced Contractions:
-
After a baseline recording, induce contractions with a specific concentration of oxytocin.
-
Once a stable contraction is achieved, add this compound to the bath to observe its inhibitory effect.
-
Alternatively, pre-incubate the tissue with this compound for a defined period before adding oxytocin to assess its ability to prevent contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.[10][11]
-
Construct concentration-response curves for this compound's inhibitory effect.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Protocol 2: Live Imaging of Prostate Tissue Contractions
This protocol allows for the visualization and quantification of multidirectional contractions of prostate tissue slices.
Materials:
-
Human or animal prostate tissue
-
Culture dishes
-
Appropriate cell culture medium
-
This compound
-
Oxytocin
-
Microscope with live-imaging capabilities and a camera
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Prepare thin slices of fresh prostate tissue.
-
Place the tissue slices in culture dishes containing the appropriate medium.
-
-
Imaging Setup:
-
Position the dish under the microscope.
-
Set the imaging parameters, such as magnification (e.g., 10x) and time interval for image acquisition (e.g., every 2 seconds).[12]
-
-
Baseline Recording:
-
Record a video of the spontaneous contractions of the tissue for a baseline period ("no treatment").[12]
-
-
Application of Oxytocin and this compound:
-
Add oxytocin to the dish and record the resulting changes in contractile activity.
-
After observing the effect of oxytocin, add this compound to the same dish to assess its ability to inhibit the oxytocin-induced contractions.[12]
-
In a separate experiment, pre-incubate the tissue with this compound before adding oxytocin to determine if it can prevent the contractile response.
-
-
Data Analysis:
-
Use image analysis software to quantify the contractile movements. This can be done by measuring the displacement of pixels over time.
-
Analyze the frequency and amplitude of contractions before and after the addition of the compounds.
-
Compare the contractile activity in the different experimental conditions to determine the effect of this compound.[12]
-
Data Presentation
The following tables summarize the expected quantitative effects of oxytocin receptor antagonists on prostate tissue contraction based on published data for similar compounds.
Table 1: Effect of Oxytocin and an Oxytocin Receptor Antagonist on Spontaneous Prostatic Contractions
| Treatment | Parameter | Reported Effect | Significance | Reference |
| Oxytocin | Frequency of Spontaneous Contractions | Significantly Upregulated | p < 0.05 | [2][3] |
| Atosiban (OXTR Antagonist) | Frequency of Spontaneous Contractions | Significantly Reduced | p < 0.05 | [2][3][4] |
| Cligosiban (B1679696) (OXTR Antagonist) | Spontaneous Contractions | Did not alter | p = 0.7588 | [12] |
| Atosiban (1 µM) | Frequency of Spontaneous Contractions in Rat Prostate | Significantly Reduced | p < 0.0001 (non-obese), p < 0.01 (obese) |
Table 2: Inhibitory Effect of Oxytocin Receptor Antagonists on Oxytocin-Induced Prostatic Contractions
| Antagonist | Effect on Oxytocin-Induced Contractions | Significance | Reference |
| Cligosiban | Significantly Inhibited | p < 0.0001 | [12] |
| Cligosiban (pre-treatment) | Inhibited subsequent Oxytocin effect | p = 0.9523 | [12] |
Visualizations
Caption: Signaling pathway of oxytocin-induced prostate smooth muscle contraction and its inhibition by this compound.
Caption: Experimental workflow for isometric tension measurement of prostate tissue.
Caption: Logical relationship of components in modulating prostate tissue contraction.
References
- 1. The Effects of Age on Prostatic Responses to Oxytocin and the Effects of Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate [ouci.dntb.gov.ua]
- 5. The oxytocin antagonist cligosiban reduces human prostate contractility: Implications for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of adrenergic human prostate smooth muscle contraction by the inhibitors of c-Jun N-terminal kinase, SP600125 and BI-78D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
- 11. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]
- 12. ICS 2021 Abstract #286 The impact of the oxytocin receptor antagonist cligosiban on human prostatic tissue using live imaging [ics.org]
Application Notes and Protocols: High-Throughput Screening for Oxytocin Antagonists Using Epelsiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxytocin (B344502) receptor (OTR), a class A G protein-coupled receptor (GPCR), is a critical therapeutic target for a variety of conditions, including preterm labor, neurodevelopmental disorders, and social-affective disorders. High-throughput screening (HTS) plays a pivotal role in the discovery of novel OTR modulators. Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide antagonist of the human oxytocin receptor.[1] Its high affinity and selectivity make it an excellent tool for establishing robust HTS assays to identify new oxytocin receptor antagonists.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on competitive binding assays and functional cell-based assays.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound and, for comparative purposes, the peptide-based antagonist Atosiban. This data is crucial for assay design and validation.
| Compound | Target Receptor | Assay Type | pKi | Ki (nM) | IC50 (nM) | Selectivity over Vasopressin Receptors |
| This compound | Human Oxytocin Receptor | Binding Inhibition | 9.9 | 0.13 | 192 (rat) | >31,000-fold over hV1aR, hV2R, and hV1bR |
| Atosiban | Human Oxytocin Receptor | Binding Affinity | 7.4 - 7.96 | 11 - 39.81 | 59 - 372 | Lower selectivity compared to this compound |
Data compiled from multiple sources.[1][2]
Signaling Pathway of the Oxytocin Receptor
The oxytocin receptor primarily couples to Gαq/11 proteins.[3] Upon activation by an agonist like oxytocin, the receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key downstream event that can be measured in functional HTS assays.[4]
Experimental Protocols
Radioligand Competitive Binding Assay for Ki Determination
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the human oxytocin receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the recombinant human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound (as a reference antagonist) and unknown compounds.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates and a vacuum filtration manifold.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor to confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize the cell pellet in lysis buffer on ice.
-
Centrifuge to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Unlabeled oxytocin (1 µM final).
-
Competition: Serial dilutions of test compounds or this compound.
-
-
Add [³H]-Oxytocin to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells to initiate the binding.
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through the glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Cell-Based Calcium Mobilization Assay for IC50 Determination
This HTS-compatible assay measures the ability of a compound to inhibit oxytocin-induced intracellular calcium mobilization.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor. Ready-to-use frozen cells are commercially available and suitable for HTS.[3][5]
-
Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.[6][7]
-
Agonist: Oxytocin.
-
Reference Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Thaw and resuspend the cells in the appropriate culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom microplates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer).
-
Incubate the plate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.
-
-
Compound Addition and Antagonist Assay:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add the compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined EC80 concentration of oxytocin to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of control wells (agonist only vs. no agonist).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Conclusion
This compound serves as a valuable pharmacological tool for the development and validation of high-throughput screening assays for the identification of novel oxytocin receptor antagonists. The detailed protocols provided herein for radioligand binding and functional calcium mobilization assays offer robust and reproducible methods for researchers in academic and industrial settings. The use of commercially available reagents and cell lines can further streamline these HTS campaigns, accelerating the discovery of new therapeutics targeting the oxytocin system.
References
- 1. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Ready-to-Assay OT Oxytocin Receptor Frozen Cells Millipore [sigmaaldrich.com]
- 6. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Epelsiban in DMSO: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of epelsiban when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro and preclinical studies, DMSO is a commonly used solvent for dissolving this compound.
Q2: What is the solubility of this compound in DMSO?
A2: While a definitive maximum solubility value is not publicly available, stock solutions of this compound in DMSO can be prepared at concentrations of 5 mM, 10 mM, and 20 mM.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the desired mass of this compound in the appropriate volume of high-purity, anhydrous DMSO. Gentle vortexing or sonication can be used to aid dissolution. Always visually inspect the solution to ensure all solid has dissolved.
Q4: How should I store this compound stock solutions in DMSO?
A4: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is advisable to minimize freeze-thaw cycles, which can potentially degrade the compound. Solutions should be protected from light and moisture.
Q5: For how long is an this compound stock solution in DMSO stable?
Q6: My this compound precipitates when I dilute my DMSO stock solution with aqueous media. What should I do?
A6: This is a common issue known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Molar Mass of this compound | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO |
| 5 mM | 518.66 g/mol | 2.59 mg | 12.97 mg |
| 10 mM | 518.66 g/mol | 5.19 mg | 25.93 mg |
| 20 mM | 518.66 g/mol | 10.37 mg | 51.87 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh 5.19 mg of this compound into a clean, dry weighing vessel.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Gently vortex or sonicate the solution at room temperature until all the solid has completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guides
Issue: Precipitation of this compound upon Dilution of DMSO Stock with Aqueous Media
This guide provides a step-by-step approach to troubleshoot and mitigate the precipitation of this compound when preparing working solutions in aqueous buffers or cell culture media.
Figure 1. Troubleshooting workflow for this compound precipitation.
Q&A for Precipitation Issues:
-
Q: Why does my compound precipitate?
-
A: this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted, the solvent environment changes, and if the concentration of this compound exceeds its solubility limit in the final aqueous medium, it will precipitate.
-
-
Q: How can I prevent precipitation during dilution?
-
A: The key is to avoid high local concentrations of this compound in the aqueous medium. This can be achieved by:
-
Reverse Addition: Slowly add the DMSO stock solution to the larger volume of aqueous buffer while vigorously vortexing or stirring. Do not add the aqueous buffer to the DMSO stock.
-
Lowering Final Concentration: If possible, reduce the final desired concentration of this compound in your experiment.
-
Minimizing Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[1] Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell-based assays.
-
-
-
Q: Can temperature affect precipitation?
-
A: Yes, solubility is often temperature-dependent. Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution may help to keep the compound in solution.
-
-
Q: What if precipitation still occurs?
-
A: If the above steps do not resolve the issue, you may need to consider using a formulation that includes solubilizing agents such as cyclodextrins, or co-solvents like PEG300 and Tween 80, particularly for in vivo studies. However, the suitability of these excipients must be validated for your specific experimental system.
-
References
Technical Support Center: Optimizing Epelsiban Dosage for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with Epelsiban, a potent and selective oxytocin (B344502) receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the oxytocin receptor (OTR). It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and activating downstream signaling pathways. This blockade inhibits oxytocin-mediated physiological responses.
Q2: What is the reported in vitro potency of this compound?
A2: this compound is a highly potent oxytocin receptor antagonist with a reported binding affinity (Ki) of 0.13 nM for the human oxytocin receptor.[1] It exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a, V1b, and V2).[1]
Q3: I am not observing the expected level of antagonism in my in vivo model. What could be the reason?
A3: While this compound is potent in vitro, its in vivo efficacy can be influenced by several factors. A clinical trial of this compound at doses of 50 mg and 150 mg for the treatment of premature ejaculation did not show a statistically significant effect compared to placebo.[2][3][4] This could be due to complex central nervous system regulation of the targeted response that is not sufficiently modulated by a peripheral oxytocin receptor antagonist. For preclinical models, ensure adequate dosing and consider the pharmacokinetic profile of this compound in your specific animal model.
Q4: Is this compound orally bioavailable?
A4: Yes, this compound has been shown to be orally bioavailable in preclinical species. For example, it has a reported oral bioavailability of 55% in rats.[5]
Q5: What are the potential off-target effects of this compound?
A5: this compound is highly selective for the oxytocin receptor. However, as with any pharmacological agent, the possibility of off-target effects should be considered, especially at high concentrations. It is important to include appropriate controls in your experiments to rule out such effects. The primary off-targets of concern for oxytocin receptor antagonists are the vasopressin receptors, but this compound has demonstrated high selectivity over these.[1]
Q6: I am observing precipitation of this compound in my aqueous assay buffer. How can I improve its solubility?
A6: this compound is a poorly soluble drug. To improve its solubility in aqueous solutions for in vitro assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] When diluting the stock into your aqueous buffer, do so in a stepwise manner to avoid rapid changes in solvent polarity that can cause precipitation.[6] Keeping the final concentration of DMSO in your assay low (ideally below 0.5%) is crucial to avoid solvent-induced cellular toxicity.[7]
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human Oxytocin Receptor | 0.13 nM | [1] |
| Selectivity | Human Vasopressin V1a Receptor | >50,000-fold vs. OTR | [1] |
| Selectivity | Human Vasopressin V1b Receptor | >63,000-fold vs. OTR | [1] |
| Selectivity | Human Vasopressin V2 Receptor | >31,000-fold vs. OTR | [1] |
| In Vivo IC50 | Rat (inhibition of oxytocin-induced uterine contractions) | 192 nM | [5] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Bioavailability | Key Findings | Reference |
| Rat | Oral | 55% | Good oral exposure. | [5] |
| Dog | Oral | 51% | Comparable oral exposure to retosiban. |
Table 3: Human Clinical Trial Dosages of this compound
| Indication | Doses Tested | Outcome | Reference |
| Premature Ejaculation | 50 mg and 150 mg (oral) | No statistically significant improvement in intravaginal ejaculatory latency time compared to placebo. | [2][3][4] |
| Safety and Tolerability | 600 mg and 900 mg total daily doses (oral) | Generally well tolerated in healthy female volunteers. |
Troubleshooting Guides
Issue 1: Lower than Expected Potency in In Vitro Assays
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate concentration of the working solution due to precipitation.
-
Solution: Visually inspect your final assay solution for any signs of precipitation. If observed, refer to the solubility optimization strategies in the FAQs (Q6).
-
-
Possible Cause: Issues with the assay system.
-
Solution: Ensure that your cell-based assays are using cells with a validated expression of the oxytocin receptor. Run a positive control with a known oxytocin receptor agonist to confirm assay performance.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent compound solubility between experiments.
-
Solution: Standardize your protocol for preparing this compound working solutions, including the solvent used, the dilution method, and the final solvent concentration.
-
-
Possible Cause: Cell-based assay variability.
-
Solution: Ensure consistent cell passage numbers, seeding densities, and incubation times. Serum starvation of cells before the assay can sometimes reduce variability in signaling pathway studies.
-
-
Possible Cause: Pipetting errors, especially with viscous DMSO stock solutions.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
Issue 3: Unexpected Agonist-like Effects
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Perform a dose-response curve to ensure you are working within a concentration range that is selective for the oxytocin receptor. If unexpected effects persist, consider screening against a panel of other G protein-coupled receptors.
-
-
Possible Cause: Assay artifact.
-
Solution: Run a vehicle control (containing the same final concentration of DMSO or other solvents as your test wells) to ensure that the observed effect is specific to this compound.
-
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Oxytocin Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the oxytocin receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of this compound.
-
In triplicate, add assay buffer, this compound (or vehicle for total binding), a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) at a concentration near its Kd, and the cell membrane preparation to each well.
-
For determining non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Functional Antagonism Assay (Calcium Flux)
This protocol measures the ability of this compound to inhibit oxytocin-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Seed cells expressing the human oxytocin receptor into a 96-well black-walled, clear-bottom plate and grow to near confluency.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of oxytocin at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader equipped with an injector, add the oxytocin solution to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the oxytocin-induced calcium signal.
-
Plot the percentage of inhibition against the concentration of this compound to determine its IC50.
-
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound's antagonist activity.
References
- 1. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | oxytocin receptor antagonist | CAS 872599-83-2 | GSK557296; GSK-557296 | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Epelsiban Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support resource for researchers utilizing Epelsiban. This center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a highly potent and selective non-peptide antagonist of the human oxytocin (B344502) receptor (OTR).[1] Its primary on-target effect is the inhibition of oxytocin-mediated signaling.
Q2: What are the most likely off-target interactions for this compound?
The most probable off-target interactions for this compound are with the closely related vasopressin receptors (V1a, V1b, and V2), due to the high structural homology between vasopressin and oxytocin receptors. However, this compound has been specifically designed for high selectivity.[1]
Q3: How selective is this compound for the oxytocin receptor over vasopressin receptors?
In-vitro studies have demonstrated that this compound exhibits a very high degree of selectivity for the human oxytocin receptor. It is reported to have >50,000-fold selectivity over the human V1a receptor, >63,000-fold selectivity over the human V1b receptor, and >31,000-fold selectivity over the human V2 receptor.[1]
Q4: Has this compound shown any agonist activity at the oxytocin receptor?
In studies on human myometrial smooth muscle, this compound, unlike the first-generation oxytocin antagonist Atosiban, did not exhibit agonist activity at micromolar concentrations. Specifically, it did not stimulate extracellular regulated kinase (ERK)1/2 activity or the production of prostaglandin (B15479496) E2 and F2α.[2]
Q5: What are the known systemic side effects of this compound from clinical trials?
In clinical trials for premature ejaculation, this compound was generally well-tolerated. The most frequently reported adverse event was headache, with similar rates across placebo and treatment groups.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response not consistent with oxytocin receptor blockade. | Potential off-target effect on vasopressin receptors. Although highly selective, at very high concentrations, interaction with vasopressin receptors cannot be entirely ruled out. | 1. Verify Concentration: Ensure the working concentration of this compound is appropriate for selective OTR antagonism (sub-nanomolar to low nanomolar range). 2. Run Vasopressin Receptor Antagonist Control: In parallel experiments, use a selective vasopressin receptor antagonist to see if it replicates or blocks the unexpected effect. 3. Consult Selectivity Data: Refer to the binding affinity data below to assess the likelihood of vasopressin receptor engagement at your experimental concentration. |
| Activation of downstream signaling pathways (e.g., ERK1/2 phosphorylation, prostaglandin production). | Experimental artifact or non-Epelsiban related effect. this compound has been shown not to stimulate these specific pathways.[2] | 1. Vehicle Control: Ensure that the vehicle used to dissolve this compound does not induce the observed effect. 2. Positive Control: Use a known agonist (e.g., oxytocin) to confirm that the signaling pathway is responsive in your experimental system. 3. Re-evaluate Experimental Conditions: Check for other potential sources of pathway activation in your experimental setup. |
| Observed effects on ejaculation in animal models. | Central vs. Peripheral Action. this compound was designed to be a peripheral OTR antagonist with limited ability to cross the blood-brain barrier. However, direct administration into the central nervous system has been shown to inhibit ejaculation in rodents.[1] | 1. Confirm Route of Administration: The observed effects will differ significantly between systemic and direct CNS administration. 2. Consider CNS Penetrance: For systemic administration studies, be aware that a small amount of CNS penetration might occur, although it is not the primary mechanism of action for this compound. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the binding affinities of this compound for the human oxytocin and vasopressin receptors.
| Receptor | Binding Affinity (Ki) | Selectivity over OTR |
| Human Oxytocin Receptor (hOTR) | 0.13 nM[1] | - |
| Human Vasopressin V1a Receptor | >6,500 nM | >50,000-fold[1] |
| Human Vasopressin V1b Receptor | >8,190 nM | >63,000-fold[1] |
| Human Vasopressin V2 Receptor | >4,030 nM | >31,000-fold[1] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Receptor Selectivity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.
Objective: To quantify the selectivity of this compound for the human oxytocin receptor versus human vasopressin receptors (V1a, V1b, V2).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human oxytocin receptor, V1a, V1b, or V2 receptors.
-
Radiolabeled ligand specific for each receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for vasopressin receptors).
-
This compound stock solution of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Reaction Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for assessing receptor selectivity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Epelsiban pharmacokinetic profile and potential drug interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the pharmacokinetic profile of epelsiban and its potential for drug-drug interactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
What is the pharmacokinetic profile of this compound in humans?
This compound is readily absorbed orally, with a rapid elimination half-life. Its major metabolite is GSK2395448. The pharmacokinetic parameters for both this compound and its metabolite have been studied in healthy female volunteers and are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (GSK2395448) in Healthy Female Volunteers
| Parameter | This compound | GSK2395448 | Reference |
| Time to Maximum Concentration (tmax) | ~0.5 hours | 0.5 - 1.0 hours | [1] |
| Elimination Half-life (t½) | 2.66 - 4.85 hours | 2.66 - 4.85 hours | [1] |
| Area Under the Curve (AUC) | Dose-proportional increase | Dose-proportional increase | [1] |
| Metabolite-to-Parent Ratio (AUC) | N/A | 70% to >100% | [1] |
| Metabolite-to-Parent Ratio (Cmax) | N/A | 70% to >100% | [1] |
| Oral Bioavailability (Human) | Data not publicly available | N/A | |
| Plasma Protein Binding (Human) | Data not publicly available | N/A |
Note: The oral bioavailability of this compound in rats has been reported as 55%.[2]
What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR).[2] By blocking this receptor, it inhibits the downstream signaling pathways normally activated by oxytocin.
Figure 1: Oxytocin Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the oxytocin receptor signaling pathway.
What is the potential for drug-drug interactions with this compound?
Based on in vitro studies, this compound has a low potential for drug-drug interactions mediated by the Cytochrome P450 (CYP) enzyme system.
Table 2: this compound Interaction with Cytochrome P450 Enzymes
| CYP Isozyme | Interaction | Finding | Reference |
| CYP1A2 | Inhibition | No significant inhibition (IC50 > 100µM) | [2] |
| CYP2C9 | Inhibition | No significant inhibition (IC50 > 100µM) | [2] |
| CYP2C19 | Inhibition | No significant inhibition (IC50 > 100µM) | [2] |
| CYP2D6 | Inhibition | No significant inhibition (IC50 > 100µM) | [2] |
| CYP3A4 | Inhibition | No significant inhibition (IC50 > 100µM) | [2] |
There is currently no publicly available information on the potential for this compound to interact with other drug-metabolizing enzymes or drug transporters such as P-glycoprotein.
Troubleshooting Guides
Problem 1: Inconsistent results in pharmacokinetic studies.
Possible Cause 1: Food Effect
-
Explanation: The absorption of this compound may be affected by the presence of food. A study on healthy female volunteers indicated that Cmax was lower after evening dosing, possibly due to a food effect.[3]
-
Recommendation: For consistent results, it is recommended to standardize the fasting state of subjects in pharmacokinetic studies. A typical fasting period is overnight for at least 8 hours before drug administration.
Possible Cause 2: Variability in Metabolite Formation
-
Explanation: GSK2395448 is a major metabolite of this compound.[1] Inter-individual differences in the rate and extent of metabolism can lead to variability in the exposure to both the parent drug and the metabolite.
-
Recommendation: Ensure that your analytical method is validated to quantify both this compound and GSK2395448 accurately. Monitor the concentrations of both compounds to assess the metabolite-to-parent ratio.
Figure 2: Experimental Workflow for a Pharmacokinetic Study
Caption: A generalized workflow for conducting a clinical pharmacokinetic study.
Problem 2: Unexpected drug interactions observed in preclinical models.
Possible Cause: Involvement of Non-CYP Enzymes or Transporters
-
Explanation: While this compound does not significantly inhibit major CYP450 enzymes, other metabolic pathways or interactions with drug transporters (e.g., P-glycoprotein) may be involved. Information on these interactions is not currently available in the public domain.
-
Recommendation: If unexpected interactions are observed, consider conducting in vitro studies to evaluate the potential for this compound to be a substrate or inhibitor of other relevant drug metabolizing enzymes (e.g., UGTs) or transporters (e.g., P-gp, BCRP, OATPs).
Experimental Protocols
In Vitro CYP450 Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit the activity of major CYP450 isoforms.
-
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of a range of concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH).
-
Reaction Termination: Stop the reaction at a specified time point by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the probe substrate's metabolite using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
Equilibrium Dialysis for Plasma Protein Binding
-
Objective: To determine the fraction of a drug that is bound to plasma proteins.
-
Methodology:
-
Apparatus Setup: Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.
-
Sample Preparation: Add plasma containing the test compound to one chamber and a protein-free buffer to the other chamber.
-
Equilibration: Incubate the apparatus at a physiological temperature (37°C) with gentle agitation to allow the unbound drug to reach equilibrium between the two chambers.
-
Sampling: After reaching equilibrium, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both chambers using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.
-
Disclaimer: This information is intended for research and developmental purposes only and is based on publicly available data as of the date of this document. For any clinical application, please refer to the official regulatory documentation.
References
- 1. Single- and Multiple-Day Dosing Studies to Investigate High-Dose Pharmacokinetics of this compound and Its Metabolite, GSK2395448, in Healthy Female Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
Epelsiban Clinical Trials: A Technical Support Guide to Interpreting Negative Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the clinical trial data for Epelsiban, a potent and selective oxytocin (B344502) receptor antagonist. The following information is intended to assist researchers in understanding the outcomes of these trials, troubleshooting their own experiments with similar compounds, and guiding future research in oxytocin receptor modulation.
Frequently Asked Questions (FAQs)
Q1: What was the primary indication for which this compound was clinically tested, and what was the outcome?
A1: The primary indication for which this compound entered clinical trials was the treatment of premature ejaculation (PE). In a significant Phase II study (NCT01021553), this compound, administered at doses of 50 mg and 150 mg, was well-tolerated but failed to demonstrate a clinically or statistically significant improvement in intravaginal ejaculatory latency time (IELT) compared to placebo.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[2] Preclinical studies confirmed that it binds with high affinity and selectivity to the human OTR, thereby blocking the actions of endogenous oxytocin.[2][3]
Q3: Why is this compound's clinical trial for premature ejaculation considered to have a negative result?
A3: The trial is considered negative because it did not meet its primary endpoint. There was no significant difference in the increase in IELT between the this compound-treated groups and the placebo group.[1]
Q4: What is the leading hypothesis for the failure of this compound in the premature ejaculation trial?
A4: The prevailing hypothesis is that this compound's efficacy was limited by its lack of significant penetration into the central nervous system (CNS).[2] The regulation of ejaculation is believed to be centrally mediated, and therefore, an effective antagonist would need to cross the blood-brain barrier to act on oxytocin receptors in the brain.[2] This is supported by preclinical studies where direct administration of oxytocin antagonists into the brain of rodents did inhibit ejaculation.[2]
Q5: Were there other clinical indications explored for this compound?
A5: Yes, this compound was also investigated as a potential agent to enhance embryo or blastocyst implantation in women undergoing in vitro fertilization (IVF) and for the treatment of adenomyosis.[2] However, a planned Phase II trial for adenomyosis (NCT02794467) was terminated for strategic reasons by the developer, GlaxoSmithKline, and not due to safety concerns.[2] Limited information is publicly available regarding the outcomes of the IVF studies.
Troubleshooting Guide for Related Research
This guide is designed to help researchers troubleshoot experiments involving oxytocin receptor antagonists, drawing lessons from the this compound clinical trials.
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of in vivo efficacy despite high in vitro potency. | The compound may have poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. | Conduct thorough pharmacokinetic studies in relevant animal models to assess oral bioavailability, half-life, and clearance. |
| The compound may not be reaching the target tissue at a sufficient concentration. | For CNS targets, assess the blood-brain barrier penetration of your compound using techniques like cerebrospinal fluid (CSF) sampling in animal models. | |
| Inconsistent results in behavioral studies. | The chosen animal model may not accurately reflect the human condition. | Carefully select and validate animal models. For complex behaviors like ejaculation, consider using models that have been shown to be responsive to centrally acting agents. |
| Off-target effects of the compound could be influencing the results. | Profile the compound against a panel of related receptors (e.g., vasopressin receptors for an oxytocin antagonist) to ensure high selectivity. | |
| Difficulty translating preclinical findings to clinical outcomes. | The preclinical model may not have been predictive of the human response. | Utilize a range of preclinical models, including both in vitro human cell-based assays and in vivo animal models, to build a more robust translational data package. |
| The dose selected for clinical trials may not have been optimal. | Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform dose selection for clinical studies, ensuring that the target receptor occupancy is achieved. |
Quantitative Data from this compound Clinical Trials
The following table summarizes the key quantitative data from the Phase II clinical trial of this compound for the treatment of premature ejaculation (NCT01021553).
| Parameter | Placebo | This compound (50 mg) | This compound (150 mg) |
| Number of Patients | 26 | 25 | 26 |
| Baseline Mean IELT (minutes) | 0.52 | 0.63 | 0.59 |
| On-Treatment Mean IELT (minutes) | 0.62 | 0.72 | 0.69 |
| Mean Change from Baseline in IELT (minutes) | +0.10 | +0.09 | +0.10 |
| Most Common Adverse Event | Headache | Headache | Headache |
Data sourced from Shinghal et al., 2013.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below. These are based on standard practices and the information available in the primary literature.
In Vitro Receptor Binding Assay (Determination of pKi)
Objective: To determine the binding affinity of this compound for the human oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. This compound demonstrated a pKi of 9.9, corresponding to a Ki of 0.13 nM.[2][3]
In Vivo Rat Uterine Contractility Assay (Functional Antagonism)
Objective: To assess the functional antagonist activity of this compound in vivo.
Methodology:
-
Animal Model: Anesthetized, non-pregnant female rats are used.
-
Induction of Contractions: Uterine contractions are induced by a continuous intravenous infusion of oxytocin.
-
Measurement of Contractions: Intrauterine pressure is monitored using a fluid-filled catheter connected to a pressure transducer.
-
Drug Administration: this compound is administered intravenously at increasing doses.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the frequency and amplitude of oxytocin-induced uterine contractions (IC50) is determined. In this model, this compound had an IC50 of 192 nM.[3]
Clinical Trial Protocol for Premature Ejaculation (NCT01021553)
Objective: To evaluate the efficacy and safety of this compound for the treatment of premature ejaculation.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase II study.
-
Patient Population: Men aged 18-64 years with a diagnosis of premature ejaculation according to the International Society for Sexual Medicine (ISSM) criteria, including an IELT of less than 1 minute in at least 75% of intercourse events.
-
Treatment: Patients were randomized to receive either placebo, 50 mg of this compound, or 150 mg of this compound, taken as needed 1-3 hours before sexual activity.
-
Primary Endpoint: The change from baseline in IELT, as measured by a stopwatch.
-
Secondary Endpoints: Patient-reported outcomes on control over ejaculation, satisfaction with intercourse, and distress related to ejaculation.
-
Duration: A 4-week non-treatment run-in period followed by an 8-week treatment period.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of this compound.
This compound Clinical Trial Workflow
Caption: Simplified workflow of the this compound clinical trial for premature ejaculation.
Logical Relationship of this compound's Trial Failure
References
- 1. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Epelsiban Cytochrome P450 Inhibition Profile: A Technical Resource
This technical support guide provides detailed information on the cytochrome P450 (CYP450) inhibition profile of epelsiban, a selective oxytocin (B344502) receptor antagonist. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This guide includes a summary of inhibition data, detailed experimental protocols, troubleshooting advice for common in vitro assay issues, and frequently asked questions.
This compound CYP450 Inhibition Data
This compound has demonstrated a favorable cytochrome P450 inhibition profile, showing no significant inhibition of the major CYP450 isozymes.[1][2] The half-maximal inhibitory concentration (IC50) values are consistently high, indicating a low potential for clinically relevant drug-drug interactions mediated by CYP450 inhibition.[1]
| CYP450 Isozyme | IC50 (µM) | Time-Dependent Inhibition |
| CYP1A2 | > 100 | Not Observed |
| CYP2C9 | > 100 | Not Observed |
| CYP2C19 | > 100 | Not Observed |
| CYP2D6 | > 100 | Not Observed |
| CYP3A4 | > 100 | Not Observed |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytochrome P450 inhibition profile of a compound such as this compound. This method is based on standard industry practices for assessing drug-drug interaction potential.
Objective: To determine the IC50 values of this compound for major human CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP450 isozyme probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4)
-
Positive control inhibitors for each isozyme
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and the specific probe substrate for each CYP450 isozyme.
-
Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent without inhibitor).
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 10-60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow of an in vitro CYP450 inhibition assay.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro CYP450 inhibition experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Pipetting errors.- Inconsistent incubation times.- Poor mixing of reagents. | - Use calibrated pipettes and proper technique.- Ensure consistent timing for adding reagents and stopping the reaction.- Gently vortex or mix plates after adding reagents. |
| No or very low enzyme activity in control wells. | - Inactive human liver microsomes.- Degraded NADPH or probe substrate.- Incorrect buffer pH. | - Use a new lot of HLM and verify its activity.- Prepare fresh NADPH and substrate solutions.- Check and adjust the pH of the buffer. |
| IC50 values are significantly different from expected or published values. | - Incorrect concentration of the test compound.- Substrate concentration is not at or below the Km.- High protein binding of the test compound. | - Verify the stock solution concentration and dilution series.- Determine the Michaelis-Menten constant (Km) for the substrate and use an appropriate concentration.- Consider the impact of non-specific binding to the microsomes. |
| Inconsistent results for time-dependent inhibition assays. | - Instability of the test compound in the incubation matrix.- Insufficient pre-incubation time. | - Assess the stability of the compound under the assay conditions.- Optimize the pre-incubation time to allow for potential metabolite formation. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound having a CYP450 IC50 greater than 100 µM?
An IC50 value greater than 100 µM indicates very weak to no inhibitory potential at clinically relevant concentrations.[1] This suggests that this compound is unlikely to cause drug-drug interactions by inhibiting the metabolism of other drugs that are substrates for the major CYP450 enzymes.
Q2: Was time-dependent inhibition (TDI) assessed for this compound?
Yes, studies have shown no time-dependent inhibition of the five major CYP450 isozymes by this compound.[1] This further reduces the risk of drug-drug interactions, as TDI can lead to a more prolonged and potent inhibition of drug metabolism.
Q3: How does this compound's CYP450 profile impact its clinical development?
A clean CYP450 inhibition profile is a highly desirable characteristic for a drug candidate. It simplifies clinical trial design by reducing the need for extensive drug-drug interaction studies and suggests a lower risk of adverse events when co-administered with other medications.
Q4: What is the mechanism of action of this compound?
This compound is a selective antagonist of the oxytocin receptor.[3] Oxytocin receptor activation by oxytocin initiates a signaling cascade involving G-proteins (Gq/11), leading to the activation of phospholipase C (PLC) and subsequent downstream effects. This compound blocks this binding and prevents the initiation of this signaling pathway.
Oxytocin Receptor Signaling and this compound's Mechanism of Action
Caption: this compound competitively inhibits oxytocin binding to its receptor.
References
Technical Support Center: Epelsiban Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Epelsiban.
I. Synthesis of this compound: Troubleshooting and FAQ
The synthesis of this compound, a potent and selective oxytocin (B344502) receptor antagonist, involves a multi-step process culminating in the formation of a cyclic dipeptide. The key steps are the Ugi four-component reaction to form the linear peptide precursor, followed by deprotection and cyclization. This section provides guidance on potential issues that may arise during these stages.
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the common challenges in the Ugi four-component reaction for synthesizing the linear this compound precursor?
A1: The Ugi reaction, while powerful for creating complex molecules in a single step, can present several challenges:
-
Low Yields: This can be due to incomplete imine formation, steric hindrance from the bulky reactants, or suboptimal reaction conditions.
-
Side Reactions: The formation of by-products can complicate purification and reduce the overall yield.
-
Racemization: While the Ugi reaction is known to proceed with retention of stereochemistry at the α-amino acid center, some epimerization can occur, particularly with sensitive substrates or under harsh conditions.
Q2: I am observing a low yield in my Ugi reaction. How can I troubleshoot this?
A2: To improve the yield of the Ugi reaction for the this compound precursor, consider the following troubleshooting steps:
-
Pre-formation of the Imine: Mix the Cbz-protected R-indanylglycine and 2,6-dimethylpyridine-3-carboxaldehyde in the solvent for a period before adding the other components. This can drive the equilibrium towards the formation of the iminium ion intermediate.
-
Solvent Optimization: The choice of solvent is crucial. Protic solvents like methanol (B129727) or trifluoroethanol (TFE) are often used to stabilize the polar intermediates. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Concentration: Ugi reactions are often favored at higher concentrations (0.5–2 M).
-
Temperature: While many Ugi reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions and racemization.
Q3: What are potential side products in the synthesis of the linear precursor?
A3: Besides the desired Ugi product, several side products can form, including:
-
Passerini Products: If the amine component is not reactive enough, a three-component Passerini reaction between the aldehyde, isocyanide, and carboxylic acid can occur.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product.
-
Products from the hydrolysis of the isonitrile.
Q4: What are the key challenges during the cyclization step to form the diketopiperazine ring of this compound?
A4: The cyclization of the linear dipeptide precursor to form the diketopiperazine ring is a critical step with its own set of challenges:
-
Low Yield of Monomer: The desired intramolecular cyclization competes with intermolecular reactions that lead to the formation of cyclic dimers and higher-order oligomers.
-
Epimerization: The stereocenters in the linear precursor can be susceptible to epimerization under the basic or acidic conditions used for cyclization.
-
Incomplete Cyclization: The linear precursor may remain unreacted if the cyclization conditions are not optimal.
Q5: How can I optimize the cyclization reaction to favor the formation of this compound?
A5: To favor the formation of the desired cyclic monomer (this compound), consider the following:
-
High Dilution: Performing the cyclization at high dilution (typically 1-5 mM) favors intramolecular cyclization over intermolecular reactions.
-
Choice of Coupling Reagent: For solution-phase cyclization, various coupling reagents can be used, such as HATU or PyBOP, often in the presence of a non-nucleophilic base like DIPEA.
-
On-Resin Cyclization: If a solid-phase synthesis approach is used, the pseudo-dilution effect on the resin can favor intramolecular cyclization.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Ugi Reaction Concentration | 0.5 - 2 M | Low yield due to slow reaction kinetics. |
| Ugi Reaction Solvent | Methanol or TFE | Poor solubility of reactants, low yield. |
| Cyclization Concentration | 1 - 5 mM | Increased formation of cyclic dimers and oligomers. |
| Cyclization Base | Non-nucleophilic (e.g., DIPEA) | Racemization, side reactions. |
II. Purification of this compound: Troubleshooting and FAQ
The purification of this compound from the crude reaction mixture is crucial to obtain a product with high purity suitable for research and development. The primary method for purification is High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) - Purification
Q1: What are the common impurities observed during the purification of this compound?
A1: Common impurities that may be observed during the purification of this compound include:
-
Linear Precursor: Incomplete cyclization will result in the presence of the linear dipeptide precursor.
-
Diastereomers: Epimerization during synthesis or cyclization can lead to the formation of diastereomeric impurities.
-
Cyclic Dimers/Oligomers: Intermolecular reactions during the cyclization step can produce larger cyclic species.
-
Side products from the Ugi reaction.
-
Residual reagents and by-products.
Q2: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase. For a molecule like this compound, this can be due to interactions with residual silanol (B1196071) groups on the silica-based column. To address this:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with extensive end-capping minimize the availability of free silanol groups.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups (lower pH) or the analyte (adjusting pH away from its pKa), thereby reducing secondary interactions.
-
Use an Ion-Pairing Reagent: Add a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase. TFA can mask the silanol groups and provide a counter-ion for any basic functionalities on the analyte, leading to sharper peaks.
Q3: I am having difficulty separating this compound from its linear precursor by HPLC. What can I do?
A3: The linear precursor and the cyclic product can have very similar polarities, making their separation challenging. To improve resolution:
-
Optimize the Gradient: Use a shallower gradient to increase the separation time between the two compounds.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Try a Different Stationary Phase: If a C18 column is not providing adequate separation, a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, may offer different selectivity.
Q4: I am observing multiple peaks for what I believe is my purified this compound. What could be the reason?
A4: Multiple peaks for a purified compound can be due to several reasons:
-
Diastereomers: If epimerization occurred during synthesis, you may be observing the separation of diastereomers.
-
Conformational Isomers: Some cyclic peptides can exist as a mixture of slowly interconverting conformers, which can sometimes be resolved by HPLC. Running the analysis at a higher temperature can sometimes cause these peaks to coalesce.
-
On-Column Degradation: The compound may be degrading on the HPLC column. Ensure the mobile phase is not too acidic or basic for your compound's stability.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Peak Tailing | Secondary interactions with silanol groups | Use end-capped column, optimize mobile phase pH, add TFA. |
| Poor Resolution | Similar polarity of analyte and impurity | Use a shallower gradient, change organic modifier, try a different column. |
| Split Peaks | Sample solvent incompatibility | Dissolve sample in mobile phase or a weaker solvent. |
| Ghost Peaks | Contamination in the HPLC system | Flush the system with a strong solvent. |
III. Signaling Pathway
This compound is an antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Understanding the signaling pathway is crucial for comprehending its mechanism of action.
Oxytocin Receptor Signaling Pathway
Caption: Simplified oxytocin receptor signaling pathway and the antagonistic action of this compound.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular laboratory setup and reagents. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
How to store and handle Epelsiban for long-term research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Epelsiban for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, stock solutions of this compound should be stored at -80°C for long-term storage, where it can be stable for up to six months. For short-term storage of one month, -20°C is suitable.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound, as the besylate salt, has good aqueous solubility at 33 mg/ml.[2] For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
Q4: Is this compound sensitive to light?
Q5: How should this compound be shipped?
A5: this compound is stable at room temperature for the duration of ordinary shipping and customs processing.[1]
Troubleshooting Guides
Problem: I am having trouble dissolving this compound.
-
Solution 1: Check the solvent. While this compound has aqueous solubility, for research purposes, organic solvents like DMSO are commonly used to prepare concentrated stock solutions.[1]
-
Solution 2: Gentle warming. If solubility in a specific buffer is an issue, gentle warming (e.g., to 37°C) and vortexing may aid dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Solution 3: Sonication. A brief sonication in a water bath can also help to break up any aggregates and facilitate dissolution.
Problem: I am concerned about the stability of my this compound stock solution.
-
Solution 1: Aliquot your stock solution. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution.
-
Solution 2: Perform a quality control check. If you suspect degradation, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check the purity of your compound against a reference standard.
-
Solution 3: Use freshly prepared solutions for critical experiments. To ensure the highest accuracy in your experiments, always use freshly prepared working solutions from a frozen stock.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from InvivoChem.[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous (as besylate salt) | 33 mg/ml | [2] |
| DMSO | Soluble | A common solvent for preparing stock solutions for in vitro use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: this compound has a molecular weight of 518.65 g/mol . To prepare 1 ml of a 10 mM stock solution, you will need 5.1865 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Add solvent: Add 1 ml of high-purity DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Troubleshooting Epelsiban's lack of efficacy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo applications of Epelsiban. Our goal is to help you troubleshoot experiments where this compound may not be demonstrating the expected efficacy and to provide a deeper understanding of its pharmacological profile.
Frequently Asked questions (FAQs)
Q1: We are administering this compound orally to our animal models and are not observing the expected antagonist effect on oxytocin-mediated responses. Why might this be happening?
A1: The lack of efficacy with oral administration of this compound is a documented issue and was the primary reason for its discontinuation in clinical trials for premature ejaculation.[1] The most likely cause is insufficient central nervous system (CNS) penetration when administered systemically.[1] While this compound is a potent and highly selective oxytocin (B344502) receptor antagonist in vitro, its physicochemical properties may limit its ability to cross the blood-brain barrier to a significant extent.[1]
For therapeutic areas where the target oxytocin receptors are located within the CNS, oral or intravenous administration of this compound may not achieve sufficient receptor occupancy to elicit a pharmacological response.
Q2: Is there any preclinical evidence that this compound is effective in vivo?
A2: Yes, preclinical studies in anesthetized rats have shown that this compound can be effective at inhibiting ejaculation when administered directly to the CNS. Intracerebroventricular (i.c.v.) and intrathecal injections of this compound dose-dependently inhibited pharmacologically-induced ejaculation. In contrast, intravenous (IV) administration had a much weaker effect, further supporting the hypothesis that CNS penetration is a limiting factor for its systemic efficacy.
Q3: We are observing inconsistent results in our in vivo experiments. What are some potential contributing factors?
A3: Inconsistent results with this compound in vivo can stem from several factors:
-
Pharmacokinetics: this compound has a relatively short half-life. The timing of administration relative to the experimental endpoint is critical. Consider the pharmacokinetic profile in your specific animal model to ensure that the drug concentration is at its peak during the observation period.
-
Metabolism: this compound is metabolized, with GSK2395448 being a major metabolite in humans. The activity of this metabolite at the oxytocin receptor is not widely reported. Differences in metabolic rates between species or even individual animals could lead to variability in response.
-
Animal Model: The expression and accessibility of oxytocin receptors can vary between different animal models and strains. Ensure that the chosen model is appropriate for the research question and that the role of oxytocin in the physiological process being studied is well-established in that model.
-
Drug Formulation and Administration: Ensure the this compound formulation is appropriate for the route of administration and that the dosing is accurate. For oral administration, factors such as fed vs. fasted state can influence absorption.
Q4: Are there any known off-target effects of this compound we should be aware of?
A4: this compound is highly selective for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2).[2] This high selectivity minimizes the likelihood of off-target effects mediated by these receptors. However, as with any pharmacological agent, it is always prudent to consider the possibility of unforeseen off-target interactions, especially at higher concentrations. If you are observing unexpected physiological responses, it may be worthwhile to investigate potential interactions with other receptor systems.
Q5: What doses of this compound were used in the clinical trial that showed a lack of efficacy?
A5: In a phase 2 clinical trial for the treatment of premature ejaculation, this compound was administered orally at doses of 50 mg and 150 mg.[3][4] While well-tolerated, neither dose resulted in a clinically or statistically significant change in intravaginal ejaculatory latency time compared to placebo.[3][4]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Binding Affinity (pKi) | Selectivity vs. Oxytocin Receptor |
| Human Oxytocin Receptor | 9.9 | - |
| Human Vasopressin V1a Receptor | <5.2 | >31,000-fold |
| Human Vasopressin V2 Receptor | <5.1 | >31,000-fold |
| Human Vasopressin V1b Receptor | 5.4 | >31,000-fold |
Data sourced from MedChemExpress.[2]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Female Volunteers
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 0.5 - 1.0 hours |
| Elimination Half-life (t½) | 2.66 - 4.85 hours |
| Major Metabolite | GSK2395448 |
| Metabolite:Parent Ratio (AUC & Cmax) | ~70% to >100% |
Data from a study with single doses of 10-200 mg and repeat doses of 10-150 mg.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Formulation:
-
For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
The concentration of the suspension should be calculated based on the desired dose and the average weight of the animals.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Dosing:
-
Animals should be fasted overnight to improve absorption, but with free access to water.
-
Administer the this compound suspension using a gavage needle appropriate for the size of the animal. The volume should typically be 5-10 ml/kg for rats and 10 ml/kg for mice.
-
A control group receiving the vehicle only should be included in the experimental design.
-
-
Pharmacokinetic Sampling (Optional):
-
If pharmacokinetic data is required, blood samples can be collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Rodents
Note: This is a surgical procedure and requires appropriate ethical approval and aseptic technique.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic frame and ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma landmark.
-
-
Cannula Implantation:
-
Based on a stereotaxic atlas for the species and strain, determine the coordinates for the lateral ventricle.
-
Drill a small burr hole in the skull at the target coordinates.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before proceeding with injections.
-
-
Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert an injection cannula connected to a Hamilton syringe via PE tubing.
-
Infuse the this compound solution (dissolved in sterile artificial cerebrospinal fluid) at a slow rate (e.g., 0.5-1 µl/minute) to avoid an increase in intracranial pressure.
-
After the injection, leave the injection cannula in place for a minute to allow for diffusion before replacing the dummy cannula.
-
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathway and Site of this compound Action.
Caption: Logical workflow for troubleshooting this compound's in vivo efficacy.
References
- 1. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Avoiding degradation of Epelsiban in experimental setups
Welcome to the Technical Support Center for Epelsiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its chemical structure is a 2,5-diketopiperazine derivative.[2][3] this compound exerts its effects by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[4] The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[5][6]
Q2: What are the main factors that can cause this compound degradation?
A2: As a diketopiperazine, this compound is susceptible to degradation primarily through hydrolysis of its amide bonds. This can be influenced by pH, temperature, and enzymatic activity. Diketopiperazines can also undergo epimerization.[7] Exposure to light and repeated freeze-thaw cycles of solutions may also contribute to degradation.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.[8][9] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.
Q4: What is the best way to prepare and store this compound solutions?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment to minimize degradation.[9] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[8] For short-term storage (up to 24 hours), solutions can be kept at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[8][9]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the best practices outlined in this guide. 2. Prepare a fresh stock solution of this compound from solid material. 3. Perform a quality control check on your new stock solution using an appropriate analytical method (e.g., HPLC) to confirm its concentration and purity. |
| Precipitate observed in a stored solution. | The solution may be supersaturated, or the compound may be degrading. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for future use. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded, and a fresh one prepared. 3. Re-evaluate the suitability of the solvent and storage conditions. |
| Change in color or appearance of solid this compound. | This could indicate degradation or contamination. | Do not use the material. Contact your supplier for a replacement. |
| Variability between experimental replicates. | Inconsistent this compound concentration due to degradation in working solutions. | 1. Ensure that working solutions are prepared fresh from a stock solution for each experiment. 2. Maintain consistent incubation times and temperatures for all samples. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Condition | Duration | Reference |
| Solid (Powder) | -20°C, dry, dark | 3 years | [8] |
| 4°C, dry, dark | 2 years | [8] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [8] |
| -20°C | 1 month | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble | A common solvent for preparing stock solutions. | [8] |
| PEG400 | Soluble | Used in some oral formulations. | [8] |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Soluble | Used in some oral formulations. | [8] |
| Water | Good aqueous solubility (33 mg/ml as the besylate salt) | Solubility may vary depending on the salt form and pH. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a clean weighing vessel.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the solution until all the solid has completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Protocol 2: General In Vitro Cell-Based Assay
Objective: To assess the antagonist activity of this compound on the oxytocin receptor in a cell-based assay.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., HEK293-OTR)
-
Cell culture medium and reagents
-
This compound stock solution (prepared as in Protocol 1)
-
Oxytocin (agonist)
-
Assay buffer
-
96-well cell culture plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence for calcium mobilization assays)
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
Prepare the oxytocin agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the oxytocin agonist to the wells and incubate for the appropriate time to stimulate the receptor.
-
Measure the cellular response (e.g., intracellular calcium levels).
-
Analyze the data to determine the IC50 of this compound.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified diagram of the Oxytocin Receptor signaling pathway.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | oxytocin receptor antagonist | CAS 872599-83-2 | GSK557296; GSK-557296 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Technical Support Center: Enhancing the Bioavailability of Epelsiban in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working to improve the bioavailability of Epelsiban in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound is a selective oxytocin (B344502) receptor antagonist that has been investigated for conditions like premature ejaculation.[1] As with many orally administered small molecule drugs, achieving optimal bioavailability can be a challenge. Poor oral bioavailability can lead to high variability in plasma concentrations, insufficient drug exposure at the target receptor, and potentially misleading results in preclinical studies.[2]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
While specific data for this compound is limited in publicly available literature, common causes for poor oral bioavailability in similar compounds include:
-
Poor Aqueous Solubility: The drug may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Low Membrane Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.[2]
-
Presystemic Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation (first-pass effect).[2]
-
Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[4]
Q3: What are the initial steps to assess the oral bioavailability of this compound in an animal model?
A pilot pharmacokinetic (PK) study is essential. This typically involves administering a known dose of this compound both intravenously (IV) and orally (PO) to a small group of animals (e.g., rats or mice). Key parameters to measure from plasma samples collected over time include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
By comparing the AUC from oral administration to the AUC from IV administration (assuming 100% bioavailability), the absolute oral bioavailability (F%) can be calculated:
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at improving this compound's bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Particle Size Reduction: Micronize the this compound powder to increase its surface area. 2. Formulation Strategies: Explore enabling formulations such as solid dispersions or lipid-based formulations (e.g., SEDDS, nanoemulsions).[5] |
| Low intestinal permeability. | 1. Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal membrane permeability.[5] 2. Lipid-Based Formulations: These can facilitate absorption through lymphatic pathways, bypassing the portal circulation to some extent. | |
| High first-pass metabolism. | 1. Metabolism Inhibitors: Co-administer a known inhibitor of the metabolizing enzymes (if identified).[2] 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active drug in systemic circulation. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption from a simple suspension. | 1. Develop a Robust Formulation: Utilize a formulation that ensures more uniform drug release, such as a solution, nanoemulsion, or solid dispersion. 2. Control Dosing Conditions: Standardize the administration procedure, including the vehicle volume and gavage technique. |
| Food effects. | 1. Standardize Feeding Schedule: Administer this compound consistently in either a fasted or fed state to minimize variability. The presence of food can significantly alter gastric pH and motility, affecting drug absorption.[6] | |
| Evidence of drug degradation in the gastrointestinal tract. | pH instability or enzymatic degradation. | 1. Enteric Coating: If the drug is unstable in the acidic environment of the stomach, consider an enteric-coated formulation that dissolves in the higher pH of the small intestine. 2. Enzyme Inhibitors: Co-administer inhibitors of relevant gastrointestinal enzymes if degradation pathways are known. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.
-
Periodically withdraw samples to measure the particle size distribution until the desired size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.[7]
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides, sesame oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, ethanol)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each ratio, titrate the oil with the surfactant/co-surfactant mixture and observe the formation of a single phase.
-
Identify the region in the phase diagram that represents a stable emulsion.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable emulsion region.
-
Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 150 ± 40 | 1.0 ± 0.3 | 750 ± 150 | 300 |
| SEDDS | 250 ± 60 | 0.5 ± 0.2 | 1250 ± 200 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Epelsiban and Atosiban for Uterine Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Epelsiban and Atosiban (B549348), two oxytocin (B344502) receptor antagonists investigated for their potential in uterine relaxation. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction
Uterine quiescence is crucial for maintaining pregnancy, and premature uterine contractions can lead to preterm labor, a significant cause of neonatal morbidity and mortality. Oxytocin, a key hormone in parturition, stimulates uterine contractions by binding to its G-protein coupled receptor (GPCR) on myometrial cells.[1] Consequently, oxytocin receptor antagonists have been a primary focus for the development of tocolytic agents aimed at suppressing premature labor.[2] Atosiban is an established tocolytic agent used in Europe, while this compound is a newer, orally bioavailable compound that has been investigated for various indications.[2][3] This guide provides an objective comparison of their mechanisms of action, receptor binding affinities, and effects on uterine contractility based on available experimental data.
Mechanism of Action
Both this compound and Atosiban are competitive antagonists of the oxytocin receptor (OTR). By blocking the binding of endogenous oxytocin, they inhibit the downstream signaling cascade that leads to uterine muscle contraction.
Atosiban is a peptide analogue of oxytocin and acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[2] Its mechanism involves the inhibition of oxytocin-mediated release of inositol (B14025) trisphosphate (IP3) from the myometrial cell membrane.[1] This action reduces the release of intracellular calcium from the sarcoplasmic reticulum and decreases the influx of extracellular calcium, leading to myometrial relaxation.[1][4] Atosiban has also been shown to suppress the oxytocin-mediated release of prostaglandins (B1171923) from the decidua.[1]
This compound is a non-peptide, orally bioavailable oxytocin receptor antagonist.[3] It is highly selective for the human oxytocin receptor. While detailed studies on its specific downstream signaling effects in uterine tissue are less prevalent in publicly available literature, its high affinity and selectivity suggest a potent and targeted inhibition of the oxytocin-induced signaling pathway.
Signaling Pathway of Oxytocin Receptor and Inhibition by Antagonists
The binding of oxytocin to its receptor on myometrial cells activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, activating myosin light chain kinase (MLCK), which phosphorylates myosin light chains, leading to myometrial contraction. This compound and Atosiban competitively block the initial binding of oxytocin to its receptor, thus inhibiting this entire cascade.
Caption: Oxytocin receptor signaling pathway and points of inhibition.
Receptor Binding Affinity and Selectivity
A key differentiator between this compound and Atosiban is their receptor binding affinity and selectivity.
| Compound | Receptor | pKi | Selectivity vs. V1aR | Selectivity vs. V2R | Selectivity vs. V1bR | Reference |
| This compound | Human Oxytocin Receptor | 9.9 | >31,000-fold | >31,000-fold | >31,000-fold | [5] |
| Atosiban | Human Oxytocin Receptor | - | Lower affinity for OTR than V1aR | - | - | [4] |
| Human Vasopressin V1a Receptor | - | - | - | - | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity. Direct Ki values for Atosiban at the human oxytocin receptor were not consistently available in the searched literature.
In Vitro Uterine Contraction Data
In vitro studies using isolated uterine tissue are fundamental for evaluating the potency of tocolytic agents.
Atosiban: Inhibition of Oxytocin- and PGF2α-Induced Contractions
A study by Kim et al. (2019) investigated the effect of Atosiban on oxytocin (OT) and prostaglandin (B15479496) F2α (PGF2α)-induced contractions in human myometrial tissue.[4]
| Agonist | Atosiban Concentration | Effect |
| Oxytocin (OT) | 600 nM | Significant inhibition of OT-induced myometrial contractility. |
| Prostaglandin F2α (PGF2α) | 60 nM | Reduced contraction peak amplitude by 43.3%. |
| 600 nM | Significant reduction in PGF2α-induced rate of uterine contractions. |
Data extracted from Kim et al. (2019).[4]
This compound: In Vitro Data
Direct comparative in vitro studies of this compound on human uterine contractions were not identified in the performed search. However, its high binding affinity for the oxytocin receptor suggests potent antagonist activity.
Experimental Protocols
In Vitro Uterine Contraction Assay (based on Kim et al., 2019)[4]
-
Tissue Preparation: Myometrial biopsies are obtained from women undergoing elective cesarean sections at term before the onset of labor. The tissue is dissected into longitudinal strips (approximately 2x2x10 mm).
-
Mounting: Each strip is mounted in a physiological organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 2 hours, during which spontaneous contractions should develop. The bathing solution is changed every 15-20 minutes.
-
Agonist Stimulation: To induce contractions, a stable baseline of spontaneous activity is established, followed by the addition of an agonist such as oxytocin or PGF2α.
-
Antagonist Application: Once stable agonist-induced contractions are achieved, the antagonist (e.g., Atosiban) is added in a cumulative, concentration-dependent manner.
-
Data Analysis: The frequency, amplitude, and duration of contractions, as well as the area under the curve, are measured and analyzed to determine the inhibitory effect of the antagonist.
Caption: Workflow for in vitro uterine contraction assay.
Clinical Data Summary
Atosiban is approved for the treatment of preterm labor in Europe. Clinical trials have demonstrated its efficacy in delaying delivery.[6] A study by Shaikh et al. showed that Atosiban successfully delayed preterm labor by 48 hours or more in 86.7% of patients.[7] The mean frequency of uterine contractions per 10 minutes decreased significantly after treatment.[7] When compared to β-agonists like salbutamol (B1663637), Atosiban has shown comparable tocolytic effectiveness with a significantly better maternal safety profile, particularly with fewer cardiovascular side effects.[8][9]
This compound has been investigated in clinical trials for other indications, such as premature ejaculation.[3] Its development for tocolysis in preterm labor has been less prominent, and as a result, there is a lack of published clinical trial data directly comparing its efficacy to Atosiban for this indication.
Conclusion
Both this compound and Atosiban are oxytocin receptor antagonists with the potential to induce uterine relaxation. Based on the available data:
-
This compound demonstrates very high in vitro affinity and selectivity for the human oxytocin receptor, suggesting it could be a potent and specific tocolytic agent with potentially fewer off-target effects related to vasopressin receptor antagonism. However, there is a notable lack of published in vivo and clinical data specifically evaluating its efficacy in uterine relaxation.
-
Atosiban is an established tocolytic with proven clinical efficacy in delaying preterm labor. Its dual antagonism of oxytocin and vasopressin V1a receptors contributes to its therapeutic effect. While effective, it has lower selectivity for the oxytocin receptor compared to this compound.
For researchers and drug development professionals, this compound represents a compound with a promising preclinical profile due to its high selectivity, warranting further investigation to establish its clinical utility and safety in the context of uterine relaxation. Atosiban remains a clinically validated option, and its known efficacy and safety profile serve as a benchmark for the development of new tocolytic agents. Further head-to-head comparative studies are necessary to definitively determine the relative therapeutic potential of these two compounds.
References
- 1. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalspress.com [journalspress.com]
- 7. zuventus.co.in [zuventus.co.in]
- 8. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of preterm labor with the oxytocin antagonist atosiban: a double-blind, randomized, controlled comparison with salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epelsiban and Retosiban: Oxytocin Receptor Affinity and Selectivity
This guide provides a detailed comparison of Epelsiban and Retosiban, two non-peptide antagonists of the oxytocin (B344502) receptor (OTR). The focus is on their receptor binding affinity and selectivity, supported by experimental data and methodologies relevant to researchers and professionals in drug development.
Receptor Affinity and Selectivity Profile
This compound and Retosiban are both potent antagonists of the human oxytocin receptor (hOTR). However, in-vitro binding studies demonstrate that this compound exhibits a higher affinity for the hOTR compared to Retosiban.[1] this compound's affinity is approximately five times greater than that of Retosiban.[1]
Both compounds show high selectivity for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2), which is a critical attribute for minimizing off-target effects. This compound, in particular, demonstrates an exceptionally high selectivity profile.[1][2]
The following table summarizes the key binding affinity (Kᵢ) and selectivity data for this compound and Retosiban at the human oxytocin and vasopressin receptors.
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Selectivity Fold (over Vasopressin Receptors) |
| This compound | hOTR | 0.13[1] | 9.9[2] | >50,000 vs hV1a; >63,000 vs hV1b; >31,000 vs hV2[1][2] |
| Retosiban | hOTR | 0.65[3][4] | - | >1,400 (overall vs vasopressin receptors)[3][4][5] |
Kᵢ (Inhibition Constant): The concentration of the antagonist that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Kᵢ value indicates higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.
Experimental Protocols
The receptor affinity data presented were determined using competitive radioligand binding assays. This standard pharmacological technique quantifies the affinity of a test compound (ligand) for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound and Retosiban for the human oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, recombinantly expressing the full-length human oxytocin receptor.[6]
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the oxytocin receptor, such as [³H]-Oxytocin.
-
Test Compounds: this compound and Retosiban, dissolved and serially diluted.
-
Assay Buffer: A buffer solution maintained at a physiological pH (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).
-
Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Methodology:
-
Membrane Preparation: The cultured cells expressing the hOTR are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format with reactions in triplicate for three conditions:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled standard oxytocin antagonist to saturate all specific binding sites.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound (this compound or Retosiban).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed quickly with ice-cold buffer.
-
Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualization of Pathways and Workflows
The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[6] Its activation initiates a signaling cascade leading to an increase in intracellular calcium, which is fundamental to processes like uterine muscle contraction.[6] this compound and Retosiban act by competitively blocking the binding of oxytocin to this receptor, thereby inhibiting this downstream signaling.
Caption: Oxytocin receptor signaling pathway and point of antagonist inhibition.
The following diagram outlines the logical steps of the competitive binding assay used to determine the receptor affinity of this compound and Retosiban.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epelsiban and Other Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epelsiban and other oxytocin (B344502) antagonists, focusing on their performance backed by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide critically involved in a range of physiological processes, including uterine contractions during labor and ejaculation. Consequently, antagonists of the oxytocin receptor (OTR) are being investigated for various therapeutic applications, most notably the management of preterm labor and premature ejaculation. This guide focuses on a head-to-head comparison of this compound with other key oxytocin antagonists such as Atosiban, Barusiban, and Cligosiban.
Quantitative Comparison of Oxytocin Antagonists
The following table summarizes the available quantitative data for this compound and its competitors, focusing on their binding affinity for the human oxytocin receptor (hOTR) and selectivity over vasopressin (V1a and V2) receptors.
| Antagonist | Target Indication(s) | Receptor Binding Affinity (Ki, nM) at hOTR | Selectivity over hV1a Receptor (fold) | Selectivity over hV2 Receptor (fold) | Clinical Trial Efficacy Highlights |
| This compound | Premature Ejaculation | 0.13 | >50,000 | >31,000 | Did not show a clinically or statistically significant change in Intravaginal Ejaculatory Latency Time (IELT) in Phase II trials.[1][2][3] |
| Atosiban | Preterm Labor | 76.4 | ~15[4] | - | Effective in delaying preterm labor.[5][6] |
| Barusiban | Preterm Labor | - | Higher than Atosiban | - | Showed efficacy in animal models, but a Phase II trial did not demonstrate a statistically significant effect over placebo.[4][7][8] |
| Cligosiban | Premature Ejaculation | - | - | - | Conflicting results in Phase II trials for premature ejaculation; one trial showed a significant increase in IELT, while another did not.[9][10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used in the evaluation of oxytocin antagonists.
Oxytocin Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to the oxytocin receptor.
Objective: To quantify the affinity (Ki) of a test compound for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor.
-
Radioligand (e.g., [3H]-Oxytocin).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
Scintillation counter.
Protocol:
-
Cell membranes expressing the oxytocin receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.
-
The bound radioligand is separated from the unbound radioligand via filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Clinical Trial for Premature Ejaculation (this compound)
This protocol outlines the design of a typical Phase II clinical trial to evaluate the efficacy and safety of an oxytocin antagonist for premature ejaculation.[1][2][3]
Objective: To assess the efficacy and safety of this compound in men with premature ejaculation.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Men aged 18-55 years in a stable monogamous heterosexual relationship, meeting the International Society for Sexual Medicine (ISSM) criteria for lifelong premature ejaculation, including an Intravaginal Ejaculatory Latency Time (IELT) of less than 1 minute in at least 75% of intercourse attempts.
Procedure:
-
Screening and Baseline: Participants undergo a screening period to confirm their eligibility and establish a baseline IELT over a 4-week run-in period.
-
Randomization: Eligible participants are randomly assigned to receive either this compound (at varying doses, e.g., 50 mg and 150 mg) or a matching placebo.
-
Treatment: Participants are instructed to take the assigned study medication "on-demand," typically 1 to 6 hours before anticipated sexual activity, over an 8-week treatment period.
-
Data Collection: IELT is measured by the participant's partner using a stopwatch for each sexual intercourse attempt. Patient-reported outcomes (PROs) regarding ejaculatory control, distress, and satisfaction are also collected via electronic diaries.
-
Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in the geometric mean IELT. Secondary endpoints include changes in PROs.
-
Safety Assessment: Safety and tolerability are monitored throughout the study by recording adverse events.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. ovid.com [ovid.com]
- 2. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalspress.com [journalspress.com]
- 6. journalspress.com [journalspress.com]
- 7. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auanews.net [auanews.net]
Epelsiban vs. Placebo for Premature Ejaculation: A Comparative Analysis
A review of the clinical evidence on the efficacy of the selective oxytocin (B344502) receptor antagonist, epelsiban, reveals a lack of significant improvement in premature ejaculation when compared to placebo. Despite being well-tolerated, clinical trial data indicates that this compound did not produce a clinically or statistically meaningful increase in Intravaginal Ejaculatory Latency Time (IELT), a key measure in assessing the effectiveness of treatments for this condition.
Efficacy Data: A Head-to-Head Comparison
A key phase 2, multicenter, randomized, double-blind, placebo-controlled study provides the primary source of data on this compound's efficacy.[1][2][3] The trial evaluated two fixed doses of this compound (50 mg and 150 mg) against a placebo. The primary endpoint was the change in IELT, measured via stopwatch.
| Treatment Group | Baseline IELT (mean, minutes) | On-Treatment IELT (geometric least squares mean, minutes) |
| Placebo | 0.52 | 0.62 |
| This compound (50 mg) | 0.63 | 0.72 |
| This compound (150 mg) | 0.59 | 0.69 |
As the data indicates, while there were slight increases in the on-treatment IELT for both this compound groups, these changes were not statistically significant when compared to the placebo group.[1][2][3]
Mechanism of Action: The Role of Oxytocin
This compound is a potent and selective antagonist of the oxytocin receptor.[4] Oxytocin is a hormone and neurotransmitter implicated in the ejaculatory process. Animal studies have suggested that central administration of an oxytocin antagonist can inhibit ejaculation.[5][6] this compound was designed to act on peripheral oxytocin receptors and not readily cross the blood-brain barrier.[4] The lack of efficacy in human trials has led to the hypothesis that a centrally-acting oxytocin receptor antagonist with better central nervous system (CNS) penetration may be required to elicit a significant effect on ejaculation.[4][7]
Caption: Proposed mechanism of this compound in the ejaculatory pathway.
Experimental Protocol: Phase 2 Clinical Trial (NCT01021553)
The primary clinical trial assessing the efficacy of this compound was a randomized, double-blind, parallel-group, placebo-controlled, stopwatch-monitored, phase 2 study.[1][2][3]
Participants: The study enrolled 77 men between the ages of 18 and 55 who met the International Society for Sexual Medicine consensus definition for premature ejaculation.[1][2][3] A key inclusion criterion was a mean IELT of less than 65 seconds, confirmed during a 4-week un-medicated run-in period where patients made at least four intercourse attempts.[1][2][3] Men with moderate-to-severe erectile dysfunction were excluded.[1][2][3]
Procedure:
-
Screening and Run-in: Following informed consent, participants entered a 4-week run-in period to establish baseline IELT using an electronic diary.[1][2][3]
-
Randomization: Eligible patients were randomized to one of three groups: placebo, this compound 50 mg, or this compound 150 mg.[1][2][3]
-
Treatment: Participants were instructed to take the assigned medication approximately one hour before anticipated sexual activity over an 8-week treatment period.[1][2][3]
-
Data Collection: IELT was recorded for each sexual encounter in an electronic diary.[1][2][3] Subjective measures, including intercourse satisfaction, were also recorded. The Modified Index of Premature Ejaculation and the International Index of Erectile Function were completed at study visits.[1][2]
Outcome Measures: The primary outcome measure was the stopwatch-timed IELT.[1] Secondary outcome measures included patient-reported outcomes from the modified Index of Premature Ejaculation questionnaire.[1]
Caption: Workflow of the Phase 2 clinical trial for this compound.
Safety and Tolerability
This compound at both 50 mg and 150 mg doses was found to be well tolerated.[1][2] The most common adverse event reported was headache, with similar rates across all treatment groups, including placebo.[1][2]
Conclusion
References
- 1. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-reactivity of Epelsiban with other G-protein coupled receptors
For Researchers, Scientists, and Drug Development Professionals
Epelsiban (GSK557296) is a potent and highly selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) implicated in various physiological processes.[1] This guide provides a comparative analysis of this compound's cross-reactivity with other GPCRs, focusing on available experimental data.
Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the human oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2). In-vitro binding inhibition studies have quantified this selectivity, highlighting the compound's specificity.[2]
Data Presentation: this compound Binding Affinity and Selectivity
The following table summarizes the binding affinity of this compound for the human oxytocin receptor and its selectivity over human vasopressin receptors.
| Receptor | Ligand | pKi | Ki (nM) | Selectivity Fold (over OTR) |
| Human Oxytocin Receptor (OTR) | This compound | 9.9[1] | 0.13[2] | - |
| Human Vasopressin 1a Receptor (V1aR) | This compound | <5.2[1] | >6300[2] | >48,000 |
| Human Vasopressin 1b Receptor (V1bR) | This compound | 5.4[1] | ~400 | >3,000 |
| Human Vasopressin 2 Receptor (V2R) | This compound | <5.1[1] | >7900[2] | >60,000 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values for vasopressin receptors are derived from the provided pKi values and represent approximate lower bounds of the inhibition constant.
Data regarding the cross-reactivity of this compound against a broader panel of GPCRs, such as adrenergic, dopaminergic, or serotonergic receptors, is not extensively available in the public domain. Preclinical development of a drug candidate typically involves comprehensive screening against a wide range of receptors and enzymes to identify potential off-target effects. The absence of such published data for this compound represents a current knowledge gap.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for GPCRs is typically achieved through competitive radioligand binding assays.
Key Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the recombinant human receptor of interest (e.g., oxytocin receptor, vasopressin receptors).
-
Assay Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Diagram: Experimental Workflow for GPCR Cross-Reactivity Screening
Caption: Workflow for determining the cross-reactivity of this compound.
Signaling Pathways
The oxytocin receptor primarily signals through the Gq/11 and Gi pathways, leading to a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of oxytocin to its receptor.
Diagram: Oxytocin Receptor Signaling Pathways
Caption: Simplified signaling pathways of the oxytocin receptor.
Conclusion
This compound is a highly potent and selective antagonist of the oxytocin receptor, with a particularly high degree of selectivity over the closely related vasopressin receptors. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects mediated by vasopressin receptor antagonism. However, a comprehensive understanding of this compound's cross-reactivity profile would require further data from broad panel screening against a wider range of GPCRs and other potential molecular targets. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with or interested in this compound.
References
Validating the Selectivity of Epelsiban: A Comparative Guide for New Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxytocin (B344502) receptor antagonist Epelsiban with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to assist in the validation of this compound's selectivity in novel experimental models.
Comparative Selectivity Profile of Oxytocin Receptor Antagonists
The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its therapeutic utility, minimizing off-target effects. This compound, a non-peptide oxytocin receptor antagonist, demonstrates high affinity and exceptional selectivity for the human oxytocin receptor (OTR) when compared to the structurally related vasopressin receptors (V1a, V1b, and V2). The following table summarizes the binding affinities (Ki in nM) of this compound and other common OTR antagonists, Atosiban and Retosiban. A lower Ki value indicates a higher binding affinity.
| Compound | Oxytocin Receptor (OTR) Ki (nM) | Vasopressin V1a Receptor Ki (nM) | Vasopressin V1b Receptor Ki (nM) | Vasopressin V2 Receptor Ki (nM) | Selectivity (Fold) OTR vs. V1a/V1b/V2 |
| This compound | 0.13[1][2] | >4000 | >8200 | >4000 | >31,000[1] |
| Atosiban | 76.4[3] | 5.1[3] | - | - | ~0.07 (less selective for OTR) |
| Retosiban | 0.65[4][5] | >910 | >910 | >910 | >1400[4][5] |
Data presented as Ki (nM). A lower value indicates higher affinity. Selectivity fold is a ratio of Ki values (Ki of vasopressin receptor / Ki of oxytocin receptor).
Experimental Protocols
Validating the selectivity of a compound like this compound in a new experimental model requires robust and well-defined methodologies. The following is a detailed protocol for a competitive radioligand binding assay, a fundamental technique to determine the binding affinity and selectivity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the oxytocin receptor and vasopressin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human oxytocin receptor (hOTR) or human vasopressin receptors (hV1aR, hV1bR, hV2R).
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [3H]-Oxytocin or a selective radiolabeled antagonist).
-
Test Compound (e.g., this compound) at a range of concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., unlabeled oxytocin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest and harvest them.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of the non-radiolabeled ligand, and the cell membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (e.g., this compound), and the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Pathways and Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gαi pathways.[1][2] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including muscle contraction and the activation of the mitogen-activated protein kinase (MAPK) cascade.[2]
Caption: Simplified schematic of the oxytocin receptor signaling cascade.
Experimental Workflow for Validating Receptor Selectivity
The process of validating the selectivity of a new compound involves a series of well-defined steps, starting from the preparation of necessary biological materials to the final data analysis. This workflow ensures the generation of reliable and reproducible data.
Caption: Workflow for determining receptor antagonist selectivity.
References
Epelsiban for Premature Ejaculation: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Epelsiban, a selective oxytocin (B344502) receptor antagonist, for the treatment of premature ejaculation (PE). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, an orally bioavailable oxytocin receptor antagonist, has been investigated for its potential to delay ejaculation. Clinical trials have explored its efficacy and safety, yet it has not demonstrated statistically significant improvements in Intravaginal Ejaculatory Latency Time (IELT) compared to placebo. This guide contrasts the performance of this compound with established and other investigational treatments for PE, including selective serotonin (B10506) reuptake inhibitors (SSRIs), dapoxetine (B195078), topical anesthetics, and tramadol (B15222). The data presented herein is intended to inform further research and development in the field of sexual medicine.
Comparative Efficacy of Treatments for Premature Ejaculation
The following table summarizes the quantitative data from clinical trials of this compound and its alternatives. The primary efficacy endpoint is the mean change in IELT.
| Treatment | Dosage | Baseline IELT (minutes) | Post-Treatment IELT (minutes) | Mean Increase in IELT (minutes) | Fold Increase in IELT | Key Adverse Events |
| This compound | 50 mg | 0.63[1] | 0.72[1] | 0.09 | ~1.14 | Headache[1] |
| 150 mg | 0.59[1] | 0.69[1] | 0.10 | ~1.17 | Headache[1] | |
| Placebo (for this compound) | - | 0.52[1] | 0.62[1] | 0.10 | ~1.19 | Headache[1] |
| Dapoxetine | 30 mg | 0.9[2] | 3.1 - 3.2[2][3] | 2.2 - 2.3 | ~3.4 - 3.6 | Nausea, Dizziness, Diarrhea, Headache[2] |
| 60 mg | 0.9[2] | 3.5 - 3.6[2][3] | 2.6 - 2.7 | ~3.9 - 4.0 | Nausea, Dizziness, Diarrhea, Headache[2] | |
| Paroxetine (B1678475) (daily) | 20 mg | ~1.2[4] | ~10.6 | ~9.4 | ~8.8 | Drowsiness, Dyspepsia[5] |
| Sertraline (daily) | 50 mg | ~1.16[5] | ~6.27[5] | ~5.11 | ~5.4 | Drowsiness, Dyspepsia[5] |
| Fluoxetine (daily) | 20 mg | ~1.26[5] | ~5.25[5] | ~3.99 | ~4.2 | Drowsiness, Dyspepsia[5] |
| Topical Anesthetics (Lidocaine/Prilocaine cream) | 5% | 1.49[6] | 8.45[6] | 6.96 | ~5.7 | Mild and transient local adverse events[7] |
| Tramadol (on-demand) | 50 mg | ~1.2[4] | ~2.5[4] | ~1.3 | ~2.1 | Nausea, Headache, Dizziness, Somnolence[8] |
| 100 mg | ~1.2[4] | ~4.5[4] | ~3.3 | ~3.8 | Nausea, Headache, Dizziness, Somnolence[4] |
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide, providing a basis for the interpretation and comparison of their findings.
This compound (Shinghal et al., 2013)[1]
-
Study Design: A randomized, double-blind, placebo-controlled, fixed-dose, parallel-group, multicenter Phase II study.
-
Participants: 77 men aged 18-55 years with a diagnosis of premature ejaculation according to the International Society for Sexual Medicine (ISSM) consensus definition, in a stable monogamous heterosexual relationship for at least 6 months. Participants were required to have a baseline IELT of less than 65 seconds in at least 75% of intercourse events.
-
Intervention: Patients were randomized to receive placebo, this compound 50 mg, or this compound 150 mg, taken orally approximately 1 hour before anticipated sexual activity for 8 weeks.
-
Outcome Measures: The primary outcome was the change from baseline in IELT, measured by a stopwatch. Secondary outcomes included patient-reported outcomes on the Index of Premature Ejaculation (IPE) and the Clinical Global Impression of Change (CGIC).
Dapoxetine (McMahon et al., 2011)[9]
-
Study Design: An integrated analysis of two large-scale, randomized, double-blind, placebo-controlled, Phase III trials.
-
Participants: Men aged 18 years or older with a diagnosis of PE according to the DSM-IV-TR criteria and an IELT of 2 minutes or less in at least 75% of sexual encounters.
-
Intervention: Patients were randomized to receive placebo, dapoxetine 30 mg, or dapoxetine 60 mg on-demand, 1 to 3 hours before sexual intercourse, over a 12-week period.
-
Outcome Measures: The primary endpoint was stopwatch-measured IELT. Secondary endpoints included patient-reported outcomes assessing control over ejaculation, satisfaction with sexual intercourse, and distress related to ejaculation.
Topical Anesthetics (Busato and Galindo, 2004)[10]
-
Study Design: A double-blind, randomized, placebo-controlled study.
-
Participants: 42 men with premature ejaculation.
-
Intervention: Patients were randomly assigned to apply either a lidocaine-prilocaine cream or a placebo cream to the glans penis before intercourse.
-
Outcome Measures: The primary outcome was the IELT, measured by the partner with a stopwatch.
Tramadol (Safarinejad and Hosseini, 2006)[11]
-
Study Design: A double-blind, placebo-controlled, fixed-dose, randomized study.
-
Participants: Potent men with premature ejaculation.
-
Intervention: Patients were randomized to receive either tramadol hydrochloride (50 mg) or a placebo on an on-demand basis, 2 hours before planned sexual intercourse, for 8 weeks.
-
Outcome Measures: The primary efficacy measure was the change in IELT. Secondary measures included intercourse satisfaction and control over ejaculation.
Paroxetine (Waldinger et al., 1994)[4]
-
Study Design: A double-blind, randomized, placebo-controlled study.
-
Participants: 17 male outpatients with premature ejaculation.
-
Intervention: Patients were randomly assigned to receive either paroxetine (20 mg/day for the first week, then 40 mg/day for 5 weeks) or a placebo.
-
Outcome Measures: Clinical improvement was assessed through separate interviews with the patients and their female partners.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
This compound functions as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction. By blocking this receptor, this compound is hypothesized to delay ejaculation.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Clinical Trial Workflow for Premature Ejaculation Studies
The following diagram illustrates a typical workflow for a randomized controlled trial investigating a new treatment for premature ejaculation.
Caption: A generalized workflow for a randomized controlled trial in premature ejaculation.
Conclusion
Based on the available clinical trial data, this compound has not demonstrated a clinically or statistically significant effect on IELT in men with premature ejaculation when compared to placebo[1]. In contrast, other pharmacological interventions such as dapoxetine, daily SSRIs, topical anesthetics, and tramadol have shown varying degrees of efficacy in increasing IELT, although they are associated with different side effect profiles. The lack of efficacy of this compound suggests that targeting peripheral oxytocin receptors alone may not be a sufficient strategy for treating premature ejaculation. Future research may need to explore centrally acting oxytocin antagonists or combination therapies to achieve more meaningful clinical outcomes. This comparative guide underscores the importance of rigorous, placebo-controlled trials in evaluating new therapeutic agents and provides a framework for comparing the relative merits of different treatment modalities for premature ejaculation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Paroxetine treatment of premature ejaculation: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tramadol for premature ejaculation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Paroxetine treatment of premature ejaculation: a double-blind, randomized, placebo-controlled study. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Oral vs. Intravenous Oxytocin Antagonists for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oral and intravenous oxytocin (B344502) antagonists, focusing on their performance, experimental data, and underlying mechanisms. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth.[1] Its effects are mediated by the oxytocin receptor (OTR), a G-protein-coupled receptor.[1] In contexts such as preterm labor, excessive uterine contractions can pose risks, making oxytocin antagonists valuable therapeutic agents.[2][3] These antagonists work by competitively blocking the oxytocin receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[2] The development of oxytocin antagonists has led to both intravenously administered compounds, such as atosiban, and a newer generation of orally bioavailable agents, including retosiban, cligosiban, and nolasiban.[2][4]
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor (OTR) primarily activates the Gq protein subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other pathways like the MAPK/NFκB pathway, ultimately lead to smooth muscle contraction.[5] Oxytocin antagonists competitively inhibit the initial binding of oxytocin to the OTR, thus blocking this entire signaling cascade.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tocolysis: Present and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retosiban - Wikipedia [en.wikipedia.org]
Epelsiban's Stumble in Premature Ejaculation Trials: A Comparative Analysis
The pursuit of a novel, on-demand treatment for premature ejaculation (PE) saw a promising candidate in Epelsiban, a selective oxytocin (B344502) receptor antagonist developed by GlaxoSmithKline. The rationale was sound: oxytocin is a key hormone implicated in the ejaculatory process.[1][2] By blocking its action, it was hypothesized that ejaculation could be delayed. However, despite the strong preclinical evidence, this compound failed to demonstrate efficacy in a pivotal Phase II clinical trial, leading to the discontinuation of its development for this indication. This guide provides a detailed comparison of this compound's clinical trial data against other therapeutic modalities, outlines the experimental protocols, and explores the scientific reasoning behind its failure.
The Decisive Factor: Lack of Clinical Efficacy
The primary reason for the failure of this compound in its Phase II clinical trial (NCT01021553) was its inability to produce a clinically or statistically significant improvement in the primary endpoint: the Intravaginal Ejaculatory Latency Time (IELT).[3][4] The trial evaluated two doses of this compound (50 mg and 150 mg) against a placebo in men with PE. The results showed only a marginal, non-significant increase in IELT for both doses compared to the placebo group.[3][4][5]
One of the leading hypotheses for this failure is this compound's lack of penetration into the central nervous system (CNS).[6] The ejaculatory reflex is believed to be controlled by oxytocinergic pathways in the brain and spinal cord.[6] Therefore, a peripherally acting antagonist like this compound may not effectively modulate this centrally-mediated process.[2][7] This stands in contrast to another oxytocin antagonist, Cligosiban, which showed good CNS penetration and produced more promising, albeit conflicting, results in its own clinical trials.[1][6]
While this compound was generally well-tolerated with a safety profile similar to placebo, its lack of efficacy was the definitive reason for halting its development for premature ejaculation.[3][4] Headache was the most frequently reported adverse event, with similar rates across all treatment groups.[3][4]
Comparative Clinical Trial Data
To contextualize this compound's performance, the following table compares its Phase II results with data from an approved treatment (Dapoxetine, an SSRI) and another investigational oxytocin antagonist (Cligosiban).
| Drug (Trial) | Mechanism of Action | Dosage | Baseline IELT (Geometric Mean, min) | Post-Treatment IELT (Geometric Mean, min) | Fold Increase in IELT | Key Adverse Events |
| This compound (NCT01021553) | Oxytocin Receptor Antagonist | 50 mg | 0.63 | 0.72 | ~1.14 | Headache[3][4] |
| 150 mg | 0.59 | 0.69 | ~1.17 | Headache[3][4] | ||
| Placebo | 0.52 | 0.62 | ~1.19 | Headache[3][4] | ||
| Dapoxetine (Pooled Phase 3) | Selective Serotonin Reuptake Inhibitor (SSRI) | 30 mg | Not Reported | Not Reported | ~2.5 | Nausea, Dizziness, Headache[2] |
| 60 mg | Not Reported | Not Reported | ~3.0 | Nausea, Dizziness, Headache[2] | ||
| Cligosiban (PEPIX) | Oxytocin Receptor Antagonist (CNS-penetrant) | 400-800 mg (flexible) | Not Reported | Not Reported | ~1.9 (vs. placebo) | Well-tolerated[7][8] |
| Cligosiban (PEDRIX) | Oxytocin Receptor Antagonist (CNS-penetrant) | 400, 800, 1200 mg (fixed) | Not Reported | Not Reported | No significant difference vs. placebo | Well-tolerated[6][9] |
Experimental Protocols
This compound Phase II Study (NCT01021553)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[3][4]
-
Participant Population: 77 men aged 18-55 in stable monogamous heterosexual relationships, meeting the International Society for Sexual Medicine's definition of premature ejaculation.[3][4][5] A key inclusion criterion was a mean IELT of less than 65 seconds, confirmed during a 4-week unmedicated run-in period where at least four intercourse attempts were recorded.[3][4]
-
Dosing Regimen: Patients were randomized to receive either a placebo, 50 mg of this compound, or 150 mg of this compound, to be taken as needed, approximately one hour before anticipated sexual activity.[3][4]
-
Primary Outcome Measures: The primary endpoint was the change in IELT from baseline over an 8-week treatment period, measured by the partner using a stopwatch and recorded in an electronic diary.[3][4]
-
Secondary Outcome Measures: Included patient-reported outcomes such as the Modified Index of Premature Ejaculation (IPE) to assess sexual satisfaction and control over ejaculation.[3][10]
Visualizing the Mechanisms and Processes
To better understand the science and the clinical trial process, the following diagrams illustrate the oxytocin signaling pathway and the workflow of the this compound clinical trial.
Caption: Simplified diagram of the oxytocin signaling pathway in male ejaculation.
Caption: Workflow of the this compound Phase II clinical trial (NCT01021553).
Conclusion
The failure of this compound in clinical trials for premature ejaculation underscores a critical lesson in drug development: a sound biological hypothesis and preclinical success do not always translate to clinical efficacy. The trial data clearly show that this compound, at the doses tested, was no more effective than a placebo. The likely reason, poor CNS penetration, highlights the importance of targeting the central mechanisms of ejaculation. While the quest for a novel, on-demand treatment for PE continues, the story of this compound serves as a crucial case study for researchers, emphasizing the complexities of translating a pharmacological concept into a successful therapeutic.
References
- 1. auanews.net [auanews.net]
- 2. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Oxytocin Antagonist Cligosiban Fails to Prolong Intravaginal Ejaculatory Latency in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Phase IIb trial (PEDRIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Epelsiban vs. First-Generation Oxytocin Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Epelsiban, a next-generation, orally bioavailable oxytocin (B344502) antagonist, with first-generation antagonists, primarily focusing on Atosiban (B549348). The following sections present a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies, to inform research and drug development in obstetrics, urology, and other therapeutic areas where oxytocin modulation is of interest.
Mechanism of Action: A Tale of Two Molecules
This compound is a potent and highly selective non-peptide antagonist of the oxytocin receptor (OTR). Its small molecule nature allows for oral administration. In contrast, Atosiban, a first-generation antagonist, is a peptide analog of oxytocin.[1] This structural difference fundamentally impacts its pharmacokinetic properties, necessitating intravenous administration. Both molecules exert their effects by competitively blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting downstream signaling cascades that lead to smooth muscle contraction.
Quantitative Comparison: Binding Affinity and Selectivity
The efficacy and safety of an oxytocin antagonist are largely determined by its binding affinity for the OTR and its selectivity over the structurally related vasopressin receptors (V1a, V1b, and V2). High affinity ensures potent blockade of oxytocin's effects, while high selectivity minimizes off-target effects associated with vasopressin receptor antagonism, such as cardiovascular and renal side effects.
| Compound | Oxytocin Receptor (OTR) Ki (nM) | V1a Receptor Ki (nM) | V1b Receptor Ki (nM) | V2 Receptor Ki (nM) | Selectivity (OTR vs. V1a) | Selectivity (OTR vs. V1b) | Selectivity (OTR vs. V2) |
| This compound | 0.13[2] | >6500 | >8190 | >4030 | >50,000-fold[2] | >63,000-fold[2] | >31,000-fold[2] |
| Atosiban | 7.8 - 76.4 | 19 - 37 | Data not readily available | Data not readily available | ~2.4 - 4.7-fold | Data not readily available | Data not readily available |
Note: Ki values for Atosiban can vary between studies due to different experimental conditions.
In Vivo Efficacy: A Look at Functional Antagonism
The in vivo potency of oxytocin antagonists is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | In Vivo Potency (pA2) in Rat Uterine Contraction Model |
| This compound | 8.4[3] |
| Atosiban | 7.05 - 7.71[4] |
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin and vasopressin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human oxytocin receptor (hOTR) or vasopressin receptors (hV1a, hV1b, hV2).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [³H]-Oxytocin, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or Atosiban).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Uterine Contraction Assay (Rat Model)
Objective: To assess the in vivo efficacy of an oxytocin antagonist in inhibiting oxytocin-induced uterine contractions.
Methodology:
-
Animal Model: Anesthetized, estrogen-primed female rats are used.
-
Surgical Preparation: A catheter is placed in the jugular vein for drug administration, and a pressure-sensitive balloon catheter is inserted into a uterine horn to monitor intrauterine pressure changes.
-
Oxytocin Challenge: A submaximal dose of oxytocin is administered intravenously to induce uterine contractions.
-
Antagonist Administration: Once a stable contractile response to oxytocin is established, the test antagonist (e.g., this compound or Atosiban) is administered intravenously.
-
Measurement of Inhibition: The inhibitory effect of the antagonist on the frequency and amplitude of oxytocin-induced uterine contractions is recorded and quantified.
-
Data Analysis: The dose of the antagonist required to produce a 50% inhibition of the oxytocin response (ED50) or the pA2 value is calculated to determine its in vivo potency.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
A Comparative Guide to Oxytocin Antagonists for Preclinical Research
In the landscape of neurohypophyseal research, the peptide hormone oxytocin (B344502) and its receptor (OTR) are critical targets for understanding and modulating social behaviors, uterine contractility, and various physiological processes. While Epelsiban has been a compound of interest, a range of alternative oxytocin antagonists offer diverse pharmacological profiles for preclinical investigation. This guide provides a comparative overview of prominent alternatives, including Atosiban, Barusiban, Retosiban, and L-368,899, to aid researchers in selecting the appropriate tool for their experimental needs.
Performance Comparison of Oxytocin Antagonists
The selection of an oxytocin antagonist is often dictated by its binding affinity, selectivity for the oxytocin receptor over the structurally similar vasopressin (V1a) receptor, and its efficacy in functional assays. The following table summarizes key quantitative data for this compound and its alternatives.
| Compound | Type | Species | Binding Affinity (Ki/IC50, nM) | V1a Receptor Affinity (Ki/IC50, nM) | Selectivity (V1a/OT) | Reference |
| This compound | Non-peptide | Human | ~25 (IC50) | ~300 (IC50) | ~12-fold | [1] |
| Atosiban | Peptide | Human | 5 (IC50) | High Affinity | Mixed Antagonist | [2][3] |
| Barusiban | Peptide | Human | High Affinity | Low Affinity | ~300-fold | [4][5] |
| Retosiban | Non-peptide | Human | 0.65 (Ki) | >910 (Ki) | >1400-fold | [6][7] |
| L-368,899 | Non-peptide | Human | 8.9 (IC50) | 370 (IC50) | >40-fold | [8][9] |
| L-368,899 | Coyote | Coyote | 12.38 (Ki) | 511.6 (Ki) | ~41-fold | [10] |
Note: Affinity values (Ki, IC50) can vary based on experimental conditions and the specific radioligand used. The data presented provides a comparative snapshot.
In-Depth Compound Profiles
Atosiban: As a peptide-based antagonist, Atosiban is a mixed vasopressin V1A and oxytocin receptor antagonist.[4][11] It has been clinically used for the management of preterm labor in some regions.[4] In research, it serves as a valuable tool for studying the combined effects of oxytocin and vasopressin antagonism. However, its lack of selectivity may be a confounding factor in studies aiming to isolate the effects of oxytocin receptor blockade.[2] Interestingly, some studies suggest that Atosiban can exhibit agonist-like activity at higher concentrations, stimulating pro-inflammatory pathways.[1][12]
Barusiban: This peptide antagonist demonstrates high affinity and significantly greater selectivity for the oxytocin receptor over the V1a receptor compared to Atosiban.[4][13] Preclinical studies in non-human primates have highlighted its higher potency and longer duration of action than Atosiban in suppressing oxytocin-induced uterine contractions.[11][14] This makes Barusiban a suitable candidate for in vivo studies requiring sustained oxytocin receptor blockade with minimal off-target effects on the vasopressin system.
Retosiban (GSK221149A): A non-peptide antagonist, Retosiban, boasts very high affinity and exceptional selectivity for the oxytocin receptor.[4][6] Its oral bioavailability and high selectivity make it an attractive tool for a wide range of in vivo studies.[6] Research has shown that Retosiban acts as a competitive antagonist, effectively blocking oxytocin-mediated responses.[1][6] Unlike Atosiban, Retosiban does not appear to exhibit agonist activity on pro-inflammatory pathways.[1]
L-368,899: This non-peptide antagonist is a potent and orally active compound that has been widely used in animal research to investigate the role of oxytocin in social behaviors.[4][10] It displays good selectivity for the oxytocin receptor over vasopressin receptors.[8][9] Pharmacokinetic studies have been conducted in various species, providing valuable data for dose selection and timing in behavioral experiments.[10][15][16]
Signaling Pathways and Experimental Workflows
The oxytocin receptor primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream events. Understanding this pathway is crucial for interpreting the effects of antagonists.
Caption: Oxytocin receptor signaling cascade.
A typical experimental workflow for evaluating a novel oxytocin antagonist involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for antagonist evaluation.
Key Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the oxytocin receptor.[17][18][19]
1. Membrane Preparation:
-
Homogenize tissue (e.g., uterine tissue, cells expressing the receptor) in ice-cold buffer.[17]
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.[17][20]
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[17]
2. Competition Binding Assay:
-
Incubate a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist.[17][18]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[17][18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[17][18]
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[20]
In Vitro Functional Assay (Myometrial Cell Contraction)
This assay assesses the functional efficacy of an antagonist in inhibiting oxytocin-induced cellular responses.[21][22]
1. Cell Culture:
-
Culture human myometrial cells in a suitable medium.[21]
-
Embed the cells in a collagen gel matrix.[22]
2. Contraction Assay:
-
After the gel has polymerized, detach it from the culture dish.
-
Treat the gels with varying concentrations of the antagonist followed by a fixed concentration of oxytocin.
-
Capture images of the gels at different time points to measure the change in surface area, which corresponds to cell contraction.[21]
3. Data Analysis:
-
Quantify the degree of contraction for each condition.
-
Plot the percentage of inhibition of oxytocin-induced contraction against the log concentration of the antagonist to determine the IC50.
Conclusion
The choice of an oxytocin antagonist for research purposes depends heavily on the specific experimental question. For studies requiring high selectivity and oral administration, non-peptide antagonists like Retosiban and L-368,899 are excellent choices.[4][6][10] When investigating the interplay between oxytocin and vasopressin systems, the mixed antagonist Atosiban may be appropriate, though its potential for agonist activity should be considered.[1][12] Barusiban offers a highly selective peptide alternative with a long duration of action, making it suitable for in vivo studies where sustained receptor blockade is desired.[11][14] By carefully considering the pharmacological properties outlined in this guide, researchers can select the most appropriate tool to advance our understanding of the multifaceted oxytocin system.
References
- 1. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists for the human oxytocin receptor: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atosiban | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Retosiban - Wikipedia [en.wikipedia.org]
- 7. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Novel in vitro system for functional assessment of oxytocin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
A Tale of Two Oxytocin Antagonists: An In Vivo Efficacy Comparison of Epelsiban and Barusiban
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two selective oxytocin (B344502) receptor antagonists, Epelsiban and Barusiban. While both molecules target the oxytocin receptor, their clinical development and therapeutic applications have diverged significantly, reflecting distinct pharmacological profiles and in vivo effects.
This guide synthesizes available preclinical and clinical data to offer an objective comparison, focusing on their mechanisms of action, pharmacokinetic properties, and efficacy in relevant in vivo models. Due to the absence of direct head-to-head in vivo studies, this comparison juxtaposes their performance in their respective primary areas of investigation: premature ejaculation for this compound and the management of preterm labor for Barusiban.
At a Glance: Key Pharmacological and Efficacy Parameters
The following table summarizes the core characteristics and in vivo findings for this compound and Barusiban, providing a high-level overview of their distinct profiles.
| Parameter | This compound | Barusiban |
| Primary Indication Investigated | Premature Ejaculation | Preterm Labor |
| Molecular Type | Non-peptide small molecule | Peptide |
| Administration Route | Oral | Intravenous |
| Key In Vivo Model | Rat models of ejaculation | Pregnant cynomolgus monkey models of preterm labor |
| Reported In Vivo Efficacy | Did not demonstrate a clinically or statistically significant change in intravaginal ejaculatory latency time (IELT) in men with premature ejaculation.[1][2] In rats, it inhibited ejaculation when administered intravenously or directly into the central nervous system.[3] | Demonstrated high efficacy (96-98% inhibition of intrauterine pressure) in suppressing oxytocin-induced uterine contractions in cynomolgus monkeys.[4] It was found to be three to four times more potent than atosiban (B549348) with a much longer duration of action.[4] However, it was not more effective than placebo in stopping preterm labor in pregnant women at a late gestational age.[5] |
| Receptor Selectivity | Highly selective for the oxytocin receptor (>31,000-fold selectivity over human vasopressin receptors V1a, V2, and V1b).[6][7] | Selective for the oxytocin receptor, with an approximately 300-fold higher affinity for the human oxytocin receptor than the vasopressin V1a receptor.[8] |
Mechanism of Action: Targeting the Oxytocin Receptor Signaling Pathway
Both this compound and Barusiban are competitive antagonists of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the binding of oxytocin to its receptor, both this compound and Barusiban inhibit this signaling cascade, thereby reducing smooth muscle contractions in tissues such as the myometrium and vas deferens.
Figure 1. Oxytocin Receptor Signaling Pathway and Antagonism by this compound and Barusiban.
In Vivo Efficacy of this compound for Premature Ejaculation
The primary therapeutic target for this compound was premature ejaculation, with the hypothesis that blocking oxytocin's effects would delay ejaculation.
Experimental Protocol: In Vivo Assessment in Anesthetized Rats
A key preclinical model used to evaluate the efficacy of this compound involved anesthetized male rats. This model allows for the direct measurement of physiological parameters associated with ejaculation.
-
Animal Model: Anesthetized male rats were used.
-
Drug Administration: this compound (GSK557296) was administered intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally.[3]
-
Induction of Ejaculation: Ejaculation was induced by the administration of a dopamine (B1211576) D2/D3 receptor agonist, 7-OH-DPAT.[3]
-
Efficacy Measures: The primary endpoints were the occurrence of ejaculation, increases in seminal vesicle pressure (SVP), and electromyographic (EMG) activity of the bulbospongiosus (BS) muscle.[3]
Figure 2. Experimental Workflow for In Vivo Efficacy Testing of this compound in Rats.
Summary of In Vivo Efficacy Data for this compound
| Route of Administration | Dose | Effect on Ejaculation | Effect on Seminal Vesicle Pressure | Effect on Bulbospongiosus EMG |
| Intravenous (i.v.) | Highest dose | Reduced occurrence | Reduced increases | No effect |
| Intracerebroventricular (i.c.v.) | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |
| Intrathecal (thoracic) | Dose-dependent | Inhibited | Inhibited increases | Impaired only at the highest dose |
| Intrathecal (lumbar) | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |
Data sourced from a study on the inhibition of ejaculation by GSK557296.[3]
Despite these promising preclinical results in animal models, this compound failed to demonstrate a clinically or statistically significant improvement in intravaginal ejaculatory latency time in phase 2 clinical trials in men with premature ejaculation.[1][2]
In Vivo Efficacy of Barusiban for Preterm Labor
Barusiban was developed as a tocolytic agent to manage preterm labor by inhibiting oxytocin-induced uterine contractions.
Experimental Protocol: In Vivo Assessment in a Cynomolgus Monkey Model of Preterm Labor
A well-established preclinical model for evaluating tocolytics is the pregnant cynomolgus monkey, where preterm labor-like conditions can be induced.
-
Animal Model: Instrumented pregnant cynomolgus monkeys were used.[4]
-
Induction of Uterine Contractions: Oxytocin was administered to induce uterine contractions, simulating preterm labor.[4]
-
Drug Administration: Barusiban was administered intravenously as a bolus or infusion.[4]
-
Efficacy Measures: The primary endpoint was the inhibition of uterine contractions, measured by telemetric recording of intrauterine pressure (IUP).[4]
Figure 3. Experimental Workflow for In Vivo Efficacy Testing of Barusiban in Monkeys.
Summary of In Vivo Efficacy Data for Barusiban
| Parameter | Barusiban | Atosiban (Comparator) |
| Efficacy (Inhibition of IUP) | 96-98% | 96-98% |
| Potency | 3-4 times more potent | - |
| Onset of Action | 0.5-1.5 hours | 0.5-1.5 hours |
| Duration of Action | >13-15 hours | 1-3 hours |
| Reversibility | Reversible within 1.5-2.5 hours with high-dose oxytocin | - |
Data from a comparative study of Barusiban and Atosiban in a cynomolgus monkey model.[4]
In long-term studies in the same animal model, continuous intravenous infusion of Barusiban effectively suppressed oxytocin-induced preterm labor-like contractions and prevented early delivery.[9][10] However, in a phase 2 clinical trial, an intravenous bolus of Barusiban was found to be no more effective than placebo in stopping preterm labor in women at a late gestational age.[5]
Conclusion
This compound and Barusiban, both selective oxytocin receptor antagonists, exhibit markedly different in vivo efficacy profiles in their respective areas of investigation. This compound, a non-peptide, orally available molecule, showed promise in preclinical rodent models of ejaculation but failed to translate this efficacy to human clinical trials for premature ejaculation. In contrast, Barusiban, a peptide administered intravenously, demonstrated potent and long-lasting tocolytic effects in a primate model of preterm labor, outperforming the comparator, atosiban. However, these encouraging preclinical findings did not translate into significant clinical efficacy in a trial of women in late-stage preterm labor.
This comparative guide underscores the challenges of translating preclinical in vivo data to clinical outcomes and highlights the distinct therapeutic potentials and limitations of these two oxytocin receptor antagonists. For researchers in the field, the divergent paths of this compound and Barusiban serve as a crucial case study in the development of selective receptor modulators.
References
- 1. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epelsiban: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Epelsiban, a potent and selective oxytocin (B344502) receptor antagonist, requires careful consideration for its disposal to mitigate potential risks. While a specific Safety Data Sheet (SDS) outlining the disposal of this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to the best practices for similar peptide-based drugs and general laboratory chemical waste.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
Recommended PPE:
-
Safety Goggles: To protect the eyes from splashes or airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound powder or solutions should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent inhalation. In the event of accidental contact, flush the affected area with a copious amount of water for at least 15 minutes.
II. Disposal Procedures for this compound Waste
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Step-by-Step Disposal Protocol for Laboratory Settings:
-
Segregation and Collection:
-
Collect all this compound waste, including unused compounds, contaminated materials (e.g., weighing paper, gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Packaging and Labeling for Off-Site Disposal:
-
Ensure the primary waste container is securely sealed.
-
Place the sealed container into a secondary, compatible container.
-
Clearly label the outer container as "Hazardous Waste - Pharmaceutical" and include "this compound Waste" for identification. Adhere to any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal vendor to arrange for the pickup and incineration of the waste.
-
Follow all Department of Transportation (DOT) regulations for the transport of chemical waste.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated. This log should include the quantity, date of generation, and the date it was sent for disposal.
-
Retain all documentation provided by the licensed waste disposal vendor, such as waste manifests, for your records.
-
III. Environmental Considerations
Discharging this compound into the sewer system or disposing of it in regular trash is not recommended. Pharmaceutical compounds can persist in the environment and may have ecotoxicological effects. Incineration is the preferred method as it ensures the complete breakdown of the molecule.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use appropriate absorbent materials, such as chemical spill pillows or pads, to contain the spill.
-
Clean the Area: Carefully collect the absorbed material and any contaminated debris and place it into the designated hazardous waste container. Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup should be disposed of as hazardous waste following the procedures outlined above.
Logical Workflow for this compound Disposal
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
Personal protective equipment for handling Epelsiban
Essential Safety and Handling Guide for Epelsiban
Disclaimer: An official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent pharmaceutical compounds and information from safety data sheets of similar oxytocin (B344502) receptor antagonists. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound, once available, for definitive safety protocols.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE. It is imperative to use PPE that has been tested and certified to be resistant to the chemicals being handled.[1][2]
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978) | To prevent skin contact with the compound. Double-gloving is recommended.[1][3] |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles, especially when handling powders. |
| Shoe Covers | Disposable, slip-resistant shoe covers | To prevent the spread of contamination outside of the work area. |
Safe Handling Procedures
Adherence to a strict, step-by-step operational plan is critical for personnel safety.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure.[4]
-
Have a spill kit readily accessible.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the gown, ensuring it is fully closed.
-
Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.
-
Don eye protection.
-
Don respiratory protection.
3. Handling this compound:
-
Handle the compound with care to avoid generating dust or aerosols.[4]
-
Use dedicated equipment (spatulas, weigh boats, etc.).
-
After handling, decontaminate all surfaces and equipment.
4. Doffing PPE:
-
Remove shoe covers.
-
Remove the outer pair of gloves.
-
Remove the gown.
-
Remove eye protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Perform hand hygiene.
5. Disposal:
-
All disposable PPE and contaminated materials must be treated as hazardous waste.
-
Place all waste in a designated, sealed, and clearly labeled hazardous waste container.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Incident | Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials from a spill kit. Clean the area with a decontaminating solution. Dispose of all contaminated materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of it in the regular trash or down the drain.[5][6][7]
-
Contaminated Materials: All items that have come into contact with this compound, including PPE, labware, and cleaning materials, must be disposed of as hazardous waste.
-
Disposal Method:
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration by a licensed waste disposal contractor.[8]
-
If a take-back program is available, that is the preferred method of disposal.[5][7]
-
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
